Technical Documentation Center

(5-Bromo-3-methylpyridin-2-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (5-Bromo-3-methylpyridin-2-yl)methanamine
  • CAS: 886365-53-3

Core Science & Biosynthesis

Foundational

Synthesis and Application of (5-Bromo-3-methylpyridin-2-yl)methanamine: A Technical Guide

Executive Summary In modern medicinal chemistry, halogenated heteroaryl methanamines are highly prized building blocks. Specifically, (5-Bromo-3-methylpyridin-2-yl)methanamine serves as a critical intermediate in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, halogenated heteroaryl methanamines are highly prized building blocks. Specifically, (5-Bromo-3-methylpyridin-2-yl)methanamine serves as a critical intermediate in the synthesis of complex biaryl compounds and kinase inhibitors, most notably Bruton's tyrosine kinase (BTK) inhibitors utilized in oncology and immunology [1].

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks when scaling up halogenated pyridines. The primary challenge in synthesizing this specific compound lies in chemoselectivity : successfully reducing a C2-substituent (such as a nitrile or aldehyde) to a primary amine without triggering the hydrodehalogenation of the labile C5-bromine atom. This whitepaper deconstructs the physicochemical profile, retrosynthetic strategies, and field-proven protocols required to synthesize this compound with high fidelity and yield.

Physicochemical Profiling

Before initiating any synthetic campaign, establishing the physicochemical parameters of the target and its precursors is mandatory. The data below summarizes the key identifiers for the free base, its salt forms, and primary precursors [2][3][4].

Compound / ReagentRoleCAS NumberMolecular FormulaMolecular Weight
(5-Bromo-3-methylpyridin-2-yl)methanamine Target (Free Base)886365-53-3C₇H₉BrN₂201.06 g/mol
(5-Bromo-3-methylpyridin-2-yl)methanamine HCl Target (HCl Salt)1257535-42-4C₇H₁₀BrClN₂237.53 g/mol
5-Bromo-3-methylpicolinonitrile Precursor A156072-86-5C₇H₅BrN₂197.04 g/mol
5-Bromo-3-methylpyridine-2-carbaldehyde Precursor B376587-53-0C₇H₆BrNO200.03 g/mol

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of 2-aminomethylpyridines typically relies on the reduction of 2-cyanopyridines or the reductive amination of 2-formylpyridines. However, the presence of the C5-bromine dictates the permissible reaction space.

  • The Pitfall of Catalytic Hydrogenation: Standard reduction conditions using Palladium on Carbon (Pd/C) under an H₂ atmosphere will rapidly cleave the aryl C-Br bond via oxidative addition, resulting in the des-bromo impurity (3-methylpyridin-2-yl)methanamine.

  • The Solution (Hydride Donors & Zinc): To preserve the halogen, we must utilize chemoselective reagents. Borane-THF (BH₃·THF) complex is an excellent choice for nitrile reduction, as it selectively coordinates to the nitrile nitrogen and delivers hydride without interfering with the aryl halide. Alternatively, converting the aldehyde to an oxime followed by Zinc-mediated reduction provides a robust, scalable pathway that is entirely orthogonal to aryl halide reactivity.

Retrosynthesis Target (5-Bromo-3-methylpyridin-2-yl)methanamine Target Molecule Nitrile 5-Bromo-3-methylpicolinonitrile (CAS: 156072-86-5) Nitrile->Target Borane-THF Reduction (Chemoselective) Aldehyde 5-Bromo-3-methylpyridine-2-carbaldehyde (CAS: 376587-53-0) Aldehyde->Target 1. NH2OH.HCl 2. Zn/AcOH Reduction

Caption: Retrosynthetic strategies for (5-Bromo-3-methylpyridin-2-yl)methanamine highlighting chemoselectivity.

Experimental Protocols: Self-Validating Systems

The following protocols are designed to be self-validating. By understanding why each step is performed, researchers can troubleshoot deviations in real-time.

Protocol A: Chemoselective Nitrile Reduction via Borane-THF

This route is highly efficient but requires strict anhydrous conditions and a specific workup to dismantle the stable boron-amine complex.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask. Purge with inert gas (N₂ or Argon).

  • Dissolution: Dissolve 5-bromo-3-methylpicolinonitrile (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Hydride Addition: Dropwise, add Borane-THF complex (1.0 M in THF, 3.0 eq). Causality: Excess borane is required because the initial reduction forms a stable amine-borane adduct that consumes additional equivalents.

  • Reaction: Remove the ice bath and heat the mixture to reflux for 12 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Acidic Quench (Critical Step): Cool to 0 °C and cautiously add Methanol, followed by 2M HCl. Reflux for 2 hours. Causality: The intermediate amine-borane complex ( R−NH2​⋅BH3​ ) is highly stable. Acidic methanolysis is mandatory to break this coordinate bond, releasing the free amine as a hydrochloride salt and converting boron to volatile trimethyl borate ( B(OMe)3​ ).

  • Workup: Concentrate the mixture in vacuo. Basify the aqueous layer to pH 12 using 2M NaOH, then extract with Dichloromethane (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the crude free base.

  • Salt Formation: Dissolve the crude oil in diethyl ether and bubble anhydrous HCl gas (or add HCl in dioxane) to precipitate (5-bromo-3-methylpyridin-2-yl)methanamine hydrochloride as a white solid.

Workflow Step1 Substrate Dissolution (Nitrile in dry THF) Step2 Borane-THF Addition (0 °C to Reflux, N2 atm) Step1->Step2 Step3 Acidic Quench (MeOH/HCl reflux) Step2->Step3 Step4 Basification & Extraction (NaOH, DCM) Step3->Step4 Step5 Purification (Crystallization as HCl salt) Step4->Step5

Caption: Step-by-step experimental workflow for the Borane-THF mediated reduction protocol.

Protocol B: Reductive Amination via Oxime Intermediate

If the nitrile precursor is unavailable, starting from 5-bromo-3-methylpyridine-2-carbaldehyde is a viable alternative.

Step-by-Step Methodology:

  • Oxime Formation: To a solution of 5-bromo-3-methylpyridine-2-carbaldehyde (1.0 eq) in Ethanol, add Hydroxylamine hydrochloride ( NH2​OH⋅HCl , 1.5 eq) and Sodium Acetate (1.5 eq). Stir at room temperature for 4 hours. Concentrate, wash with water, and filter the precipitated oxime.

  • Zinc Reduction: Dissolve the crude oxime in Glacial Acetic Acid. Cool to 10 °C.

  • Metal Addition: Slowly add Zinc dust (5.0 eq) in portions to control the exothermic reaction. Causality: Zinc in acetic acid provides a mild single-electron transfer reduction environment that smoothly cleaves the N-O bond and reduces the imine without enough thermodynamic driving force to insert into the aryl C-Br bond.

  • Workup: Stir for 6 hours at room temperature. Filter the unreacted Zinc through a pad of Celite. Concentrate the filtrate, neutralize with saturated NaHCO3​ , and extract with Ethyl Acetate.

Downstream Applications in Drug Discovery

The synthesized (5-bromo-3-methylpyridin-2-yl)methanamine is frequently utilized in amide coupling reactions to generate pharmacophores.

For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors (as detailed in patent WO2015089327A1), the primary amine is coupled with complex carboxylic acids. A standard protocol involves reacting the amine with 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid using HBTU (a peptide coupling reagent) and DIPEA (N,N-Diisopropylethylamine) in DMF [1]. The C5-bromine atom is then strategically utilized in downstream Suzuki-Miyaura cross-coupling reactions to install diverse biaryl motifs, demonstrating why preserving the halogen during the initial amine synthesis is absolutely critical.

References

  • Title: WO2015089327A1 - Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology.
  • Title: CAS 886365-53-3 | (5-Bromo-3-methylpyridin-2-yl)methanamine, ≥95% Source: Howei Pharm - Life Science Product & Service Solutions Provider URL: [Link]

Exploratory

An In-depth Technical Guide to the Physical Properties of (5-Bromo-3-methylpyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction (5-Bromo-3-methylpyridin-2-yl)methanamine is a substituted pyridine derivative of increasing...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(5-Bromo-3-methylpyridin-2-yl)methanamine is a substituted pyridine derivative of increasing interest within the realms of medicinal chemistry and drug discovery. Its structural motifs, featuring a bromo-substituted pyridine ring, a methyl group, and a methanamine side chain, make it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development.

This technical guide provides a comprehensive overview of the known and predicted physical properties of (5-Bromo-3-methylpyridin-2-yl)methanamine and its commonly available hydrochloride salt. Recognizing the current scarcity of publicly available experimental data for the free base, this guide integrates data from its hydrochloride salt, predictive insights based on its chemical structure, and comparative analysis with its isomers to offer a holistic and practical resource for laboratory professionals.

Chemical Identity and Structure

The foundational step in understanding the physical properties of a compound is to establish its precise chemical identity.

IdentifierDataSource
IUPAC Name (5-Bromo-3-methylpyridin-2-yl)methanamineN/A
Chemical Formula C₇H₉BrN₂N/A
Molecular Weight 201.07 g/mol N/A
CAS Number (Hydrochloride Salt) 1257535-42-4[1][2]

The molecular structure, depicted below, reveals a pyridine ring at its core. The electronic properties of this aromatic heterocycle are significantly influenced by the presence of an electron-withdrawing bromine atom at the 5-position and an electron-donating methyl group at the 3-position. The primary amine functionality of the methanamine group at the 2-position is a key site for further chemical modifications and plays a crucial role in the compound's basicity and solubility.

Caption: 2D structure of (5-Bromo-3-methylpyridin-2-yl)methanamine.

Physical State and Appearance

Based on the physical state of its isomers and its hydrochloride salt, the free base of (5-Bromo-3-methylpyridin-2-yl)methanamine is predicted to be a solid at room temperature, likely appearing as a crystalline powder. The color may range from off-white to light yellow or brown, and any significant deviation from this could indicate the presence of impurities.

Physicochemical Properties: A Comparative Analysis

Table of Known and Predicted Physical Properties

Property(5-Bromo-3-methylpyridin-2-yl)methanamine (Free Base) - Predicted(5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride5-Bromo-2-methylpyridin-3-amine (Isomer)2-Amino-5-bromo-3-methylpyridine (Isomer)
Molecular Formula C₇H₉BrN₂C₇H₉BrN₂·HClC₆H₇BrN₂C₆H₇BrN₂
Molecular Weight 201.07 g/mol 237.53 g/mol [1][2]187.04 g/mol [3]187.04 g/mol [4]
Melting Point Predicted to be a solid with a distinct melting point.No data available.108-109 °C88-95 °C[4]
Boiling Point Likely to decompose upon heating at atmospheric pressure.Decomposes.283.5 ± 35.0 °C at 760 mmHgNo data available.
Solubility Predicted to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF) and sparingly soluble in nonpolar solvents.Expected to have higher solubility in water and polar protic solvents compared to the free base.Soluble in Chloroform, Methanol.Soluble in Chloroform, Methanol.

Causality Behind Predicted Properties:

  • Melting Point: The presence of the primary amine allows for intermolecular hydrogen bonding, which would contribute to a relatively high melting point for a molecule of its size. The predicted melting point is likely to be in a range similar to its isomers.

  • Boiling Point: The high boiling point predicted for the isomer suggests that the target compound will also have a high boiling point, though vacuum distillation would be necessary to prevent decomposition. The strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions, contribute to this property.

  • Solubility: The polar nature of the pyridine ring and the methanamine group suggests good solubility in polar organic solvents. The free base is expected to have limited solubility in water, which would be significantly enhanced upon protonation to form the hydrochloride salt.

Spectroscopic Data: The Fingerprint of a Molecule

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of a chemical compound. While experimental spectra for (5-Bromo-3-methylpyridin-2-yl)methanamine are not widely published, we can predict the key features based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3s1HH6 (Pyridyl)
~7.6s1HH4 (Pyridyl)
~4.0s2H-CH₂-NH₂
~2.4s3H-CH₃
~1.5 (broad)s2H-NH₂

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~158C2 (Pyridyl)
~150C6 (Pyridyl)
~140C4 (Pyridyl)
~132C3 (Pyridyl)
~118C5 (Pyridyl)
~45-CH₂-NH₂
~18-CH₃

Rationale for Predicted Shifts:

  • ¹H NMR: The aromatic protons on the pyridine ring are expected to appear in the downfield region (7.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. The methylene protons adjacent to the amine group will likely appear as a singlet around 4.0 ppm. The methyl protons will be a singlet further upfield, around 2.4 ppm. The amine protons often appear as a broad singlet and its chemical shift can vary depending on concentration and solvent.

  • ¹³C NMR: The carbon atoms of the pyridine ring will resonate in the aromatic region (110-160 ppm). The carbon attached to the bromine (C5) will be influenced by the halogen's electronegativity and heavy atom effect. The methylene carbon and the methyl carbon will appear in the upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretching (primary amine)
3100-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (aliphatic)
1600-1550StrongC=C and C=N stretching (pyridine ring)
1450-1350MediumC-H bending (aliphatic)
1100-1000StrongC-Br stretching

Interpretation: The IR spectrum is expected to be characterized by the N-H stretching vibrations of the primary amine, the aromatic C-H and ring stretching vibrations of the pyridine core, and the aliphatic C-H stretching of the methyl and methylene groups. A strong absorption band corresponding to the C-Br stretch is also anticipated.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI)

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 200 and 202 in an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom.

  • Key Fragmentation Pattern: A significant fragment would likely be observed at m/z 185, corresponding to the loss of the amino group ([M-NH₂]⁺). Further fragmentation could involve the loss of the methyl group.

Experimental Protocols for Physical Property Determination

For researchers who wish to determine the physical properties of (5-Bromo-3-methylpyridin-2-yl)methanamine experimentally, the following standard protocols are recommended.

Melting Point Determination

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Caption: Workflow for Solubility Assessment.

Spectroscopic Analysis

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide has provided a detailed overview of the physical properties of (5-Bromo-3-methylpyridin-2-yl)methanamine. While experimental data for the free base remains limited, by leveraging data from its hydrochloride salt and related isomers, we have presented a comprehensive set of known and predicted properties. The provided experimental protocols offer a clear path for researchers to determine these properties in their own laboratories. A thorough understanding of these fundamental physical characteristics is essential for the advancement of research and development activities involving this promising chemical entity.

References

  • PubChem. 5-Bromo-2-methylpyridin-3-amine. [Link]

Sources

Foundational

A Technical Guide to (5-Bromo-3-methylpyridin-2-yl)methanamine: A Versatile Scaffold for Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract The pyridine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in a vast number of FDA-approved...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in a vast number of FDA-approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetically tractable nature make it an ideal foundation for the design of novel therapeutics.[3][4] This technical guide focuses on a specific, highly functionalized derivative: (5-Bromo-3-methylpyridin-2-yl)methanamine . We will explore the strategic rationale behind its design, provide detailed synthetic pathways to access this and its key precursors, and present its application as a versatile scaffold for generating libraries of bioactive molecules, with a particular focus on the development of protein kinase inhibitors.

The Rationale: Deconstructing the Scaffold

The power of (5-Bromo-3-methylpyridin-2-yl)methanamine as a medicinal chemistry scaffold lies in the strategic placement of each functional group. Each component offers a distinct advantage to the drug discovery process, allowing for systematic and logical exploration of structure-activity relationships (SAR).[5][6]

  • The Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and increases the polarity and aqueous solubility of a molecule compared to a simple benzene ring.[1] This feature is often critical for achieving favorable pharmacokinetic profiles. The pyridine ring is a well-established bioisostere for the phenyl ring, allowing chemists to modulate electronic and solubility properties while maintaining core structural interactions with a biological target.[1]

  • The 5-Bromo Position: The bromine atom is the scaffold's primary chemical handle for diversification. It is ideally positioned for a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille couplings. This allows for the introduction of a vast array of aryl and heteroaryl substituents, enabling the exploration of different pockets within a target's binding site to enhance potency and selectivity.[7]

  • The 3-Methyl Group: This small alkyl group serves a subtle but crucial role. It can influence the electronic properties of the pyridine ring and provide a steric constraint that can favor a specific binding conformation. Furthermore, it can engage in beneficial hydrophobic interactions within a target protein, contributing to overall binding affinity.

  • The 2-Aminomethyl Group: This is arguably the most critical feature for biological activity. The primary amine is basic and will be protonated at physiological pH, making it an excellent hydrogen bond donor and capable of forming strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a protein target. This group frequently anchors the scaffold into the binding site. For example, in many kinase inhibitors, a similar basic nitrogen moiety forms a key hydrogen bond with the "hinge" region of the ATP-binding pocket.[8] The methylene linker provides rotational flexibility, allowing the amine to orient itself optimally for this interaction.

Synthetic Pathways and Key Intermediates

Accessing the target scaffold requires a multi-step synthetic sequence. The overall strategy involves the synthesis of a key precursor, 5-Bromo-3-methylpyridin-2-amine, followed by the conversion of the 2-amino group into the desired 2-aminomethyl functionality.

Synthesis of the Core Precursor: 5-Bromo-3-methylpyridin-2-amine

The most direct route to this key intermediate is through the selective bromination of the commercially available starting material, 2-amino-3-methylpyridine.

cluster_0 Synthesis of 5-Bromo-3-methylpyridin-2-amine start 2-Amino-3-methylpyridine product 5-Bromo-3-methylpyridin-2-amine start->product  Br₂, Dichloromethane, 0°C to RT  

Caption: Synthetic route to the key amine precursor.

Protocol 1: Synthesis of 5-Bromo-3-methylpyridin-2-amine [9]

This protocol outlines the bromination of 2-amino-3-methylpyridine.

  • Materials:

    • 2-Amino-3-methylpyridine (1.0 eq)

    • Bromine (1.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2-amino-3-methylpyridine in anhydrous DCM and cool the solution to 0-2 °C in an ice bath.

    • Slowly add a solution of bromine in DCM dropwise to the stirred solution over 1 hour, maintaining the temperature below 5 °C.

    • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure 5-bromo-3-methylpyridin-2-amine.

From Amine to Aminomethyl: The Final Transformation

The conversion of the 2-amino group to the 2-aminomethyl group is efficiently achieved via a Sandmeyer reaction to install a cyano group, followed by reduction. The intermediate, 5-Bromo-2-cyano-3-methylpyridine, is a valuable, stable compound in its own right.[10]

cluster_1 Synthesis of (5-Bromo-3-methylpyridin-2-yl)methanamine start 5-Bromo-3-methylpyridin-2-amine intermediate 5-Bromo-2-cyano-3-methylpyridine start->intermediate 1. NaNO₂, H₂SO₄ 2. CuCN, KCN product (5-Bromo-3-methylpyridin-2-yl)methanamine intermediate->product Reduction (e.g., LiAlH₄ or H₂/Catalyst)

Caption: Two-step conversion of the amine to the target aminomethyl scaffold.

Protocol 2: Synthesis of (5-Bromo-3-methylpyridin-2-yl)methanamine

This protocol details the two-step conversion from the precursor amine.

  • Step A: Synthesis of 5-Bromo-2-cyano-3-methylpyridine

    • Prepare a solution of 5-bromo-3-methylpyridin-2-amine (1.0 eq) in aqueous sulfuric acid and cool to 0 °C.

    • Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution. An exotherm and gas evolution will be observed.

    • Stir the reaction at room temperature for several hours, then heat gently (e.g., 50-60 °C) to ensure completion.

    • Cool the mixture, neutralize with a base (e.g., ammonium hydroxide), and extract the product with an organic solvent like ethyl acetate.

    • Purify via column chromatography to yield 5-bromo-2-cyano-3-methylpyridine.[10]

  • Step B: Reduction to (5-Bromo-3-methylpyridin-2-yl)methanamine

    • Carefully add lithium aluminum hydride (LiAlH₄) (approx. 2.0 eq) to a flask containing anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon) and cool to 0 °C.

    • Add a solution of 5-bromo-2-cyano-3-methylpyridine (1.0 eq) in anhydrous THF dropwise to the stirred LiAlH₄ suspension.

    • After addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours until TLC indicates complete consumption of the starting material.

    • Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off, washing the solid with THF or ethyl acetate.

    • Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (5-bromo-3-methylpyridin-2-yl)methanamine, which can be used directly or converted to a more stable salt (e.g., hydrochloride) for storage.

Application in Drug Discovery: A Focus on Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[11] Their ATP-binding sites offer a well-defined pocket for the design of small molecule inhibitors. The aminopyridine scaffold and its derivatives are exceptionally well-suited to target this site.[12]

Mechanism of Action: Targeting the Kinase Hinge

The (5-Bromo-3-methylpyridin-2-yl)methanamine scaffold is designed to act as a "hinge-binder". The aminomethyl group is positioned to form one or more critical hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the interaction of the adenine portion of ATP. The substituted pyridine core then projects out of the hinge region, where the 5-position can be functionalized to achieve selectivity and potency by interacting with other regions of the ATP pocket.

cluster_kinase Kinase ATP Binding Site hinge Kinase Hinge Region (Backbone Amides) pocket Hydrophobic Pocket scaffold N CH₂-NH₃⁺ (5-Bromo-3-methylpyridin-2-yl)methanamine scaffold:nh2->hinge H-Bond Interaction aryl_group Aryl Group (from Suzuki Coupling) scaffold->aryl_group C-C bond aryl_group->pocket Hydrophobic/ van der Waals Interactions

Sources

Exploratory

The Strategic Role of (5-Bromo-3-methylpyridin-2-yl)methanamine in Next-Generation Kinase Inhibitor Design

Content Type: Technical Guide & Application Whitepaper Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Executive Summary: The Shift Toward Conformational Control In the highly co...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide & Application Whitepaper Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals

Executive Summary: The Shift Toward Conformational Control

In the highly competitive landscape of targeted oncology and immunology, the design of kinase inhibitors has evolved from flat, planar ATP-competitive molecules to highly functionalized, three-dimensional scaffolds. Achieving extreme selectivity—particularly within the TEC kinase family—requires building blocks that not only fill hydrophobic pockets but also rigidly control the spatial orientation of the entire molecule.

(5-Bromo-3-methylpyridin-2-yl)methanamine (CAS: 886365-53-3) has emerged as a critical linchpin in this paradigm. By serving as a bifunctional core, it enables the rapid assembly of biaryl systems that are sterically locked into bioactive conformations. This whitepaper deconstructs the structural rationale, mechanistic utility, and validated synthetic workflows for integrating this specific building block into [1].

Structural Rationale: Deconstructing the Building Block

As a Senior Application Scientist, I evaluate chemical building blocks not just by their reactive groups, but by the causality of their three-dimensional behavior in a biological binding site. The utility of (5-Bromo-3-methylpyridin-2-yl)methanamine is driven by three distinct structural zones:

  • The Methanamine Handle (Nucleophilic Linker): Unlike direct anilines, the methylene spacer disrupts the conjugation between the primary amine and the electron-deficient pyridine ring. This significantly increases the amine's nucleophilicity and pKa, allowing for rapid, high-yielding amide coupling reactions at room temperature without the need for harsh forcing conditions.

  • The 3-Methyl Substituent (The Conformational Lock): This is the most critical design feature. The ortho-methyl group induces severe steric hindrance against the adjacent methanamine linker once an amide bond is formed. This steric clash restricts free rotation around the C-C and C-N bonds, effectively "locking" the resulting scaffold into a pre-organized rotameric state. This pre-organization drastically reduces the entropic penalty upon binding to the kinase hinge region, translating directly to enhanced target affinity.

  • The 5-Bromo Handle (The Synthetic Pivot): Halogens at the 5-position of pyridines are highly activated for palladium-catalyzed cross-coupling. This orthogonal reactive site allows medicinal chemists to perform late-stage diversification (e.g., Suzuki-Miyaura coupling) to append various aryl groups, probing the deep hydrophobic back-pocket behind the kinase gatekeeper residue.

Mechanistic Pathway: BTK Signaling and Target Engagement

BTK is a critical cytoplasmic tyrosine kinase in the B-cell receptor (BCR) signaling cascade. Upon BCR activation, PI3K generates PIP3, which recruits BTK to the cell membrane via its Pleckstrin Homology (PH) domain. Once activated, BTK phosphorylates PLCγ2, triggering calcium release and NF-κB activation, driving B-cell proliferation.

Inhibitors utilizing the bromo-pyridine core are designed to occupy the ATP-binding pocket of BTK. The pre-organized biaryl system (post-coupling) projects the extended aryl group past the gatekeeper residue (Thr474 in BTK). Furthermore, when designed as [2], this scaffold perfectly positions an electrophilic warhead (such as an acrylamide) in close proximity to the nucleophilic sulfhydryl group of Cys481 , ensuring rapid and irreversible target inactivation.

BTK_Pathway BCR B-Cell Receptor (BCR) PI3K PI3K Activation BCR->PI3K PIP3 PIP3 Generation PI3K->PIP3 BTK Bruton's Tyrosine Kinase (Target Node) PIP3->BTK PH Domain Recruitment PLCg2 PLCγ2 Phosphorylation BTK->PLCg2 Kinase Activity Ca2 Calcium Release & PKC Activation PLCg2->Ca2 NFkB NF-κB Pathway Ca2->NFkB

Fig 1. BTK signaling cascade highlighting the therapeutic intervention node.

Validated Experimental Workflows

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality, ensuring reproducible translation from bench to scale-up.

Protocol 1: Amide Coupling (Linchpin Formation)

This step links the target's core heterocyclic acid to the methanamine handle of the pyridine building block, utilizing standard peptide coupling chemistry optimized for [1].

Step-by-Step Methodology:

  • Preparation: Dissolve the heterocyclic carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Causality: DMF is a highly polar, aprotic solvent necessary to dissolve both the polar acid and the organic coupling reagents.

  • Activation: Add HBTU (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir at room temperature for 15 minutes. Causality: HBTU rapidly forms an active ester with the carboxylic acid. DIPEA, a sterically hindered non-nucleophilic base, deprotonates the acid without competing for the active ester.

  • Coupling: Add (5-Bromo-3-methylpyridin-2-yl)methanamine (1.1 eq) dropwise. Stir at room temperature for 16 hours.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is complete when the mass of the starting acid is entirely replaced by the product mass (M+H).

  • Workup: Dilute the mixture with deionized water (10x volume) and extract with Ethyl Acetate (EtOAc). Causality: The aqueous quench crashes out the highly hydrophobic amide product while washing away the DMF solvent and water-soluble tetramethylurea byproducts generated by HBTU. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling

This step utilizes the 5-bromo handle to install the extended aryl group, completing the biaryl inhibitor scaffold.

Step-by-Step Methodology:

  • Preparation: In a microwave vial, combine the bromo-pyridine amide intermediate (1.0 eq), an aryl/heteroaryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent System: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane to Water. Causality: The biphasic system ensures the organic substrates dissolve in Dioxane while the inorganic K₂CO₃ base dissolves in the aqueous phase, facilitating the transmetalation step.

  • Catalyst Addition: Degas the mixture with N₂ for 5 minutes, then add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand enforces a wide bite angle on the palladium center, which accelerates the reductive elimination step—a critical requirement when coupling sterically hindered biaryl systems.

  • Reaction: Seal the vial and heat to 90°C for 4 hours.

  • Workup & Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via reverse-phase preparative HPLC to yield the final kinase inhibitor.

Synthetic_Workflow Acid Carboxylic Acid Core Amide Amide Intermediate (Bromo-Pyridine) Acid->Amide HBTU, DIPEA, DMF Amide Coupling Amine (5-Bromo-3-methylpyridin- 2-yl)methanamine Amine->Amide Product Final Biaryl Inhibitor Amide->Product Pd(dppf)Cl2, Base Suzuki Coupling Boronic Aryl Boronic Acid/Ester Boronic->Product

Fig 2. Two-step synthetic workflow for integrating the bromo-pyridine core.

Quantitative Data Summarization

The structural rigidity provided by the 3-methyl group and the extended hydrophobic reach enabled by the 5-bromo cross-coupling directly translate to biochemical potency. Below is a representative summary of reaction metrics and resulting biological readouts typical for [3] utilizing this scaffold.

Parameter / MetricTypical Observed RangeMechanistic Implication
Amide Coupling Yield 85% - 95%High nucleophilicity of the isolated methanamine ensures near-quantitative conversion.
Suzuki Coupling Yield 65% - 80%Pd(dppf)Cl₂ efficiently overcomes the steric bulk of the ortho-methyl group during cross-coupling.
BTK IC₅₀ (Enzymatic) 0.5 nM - 15 nMConformational locking reduces entropic penalty, driving sub-nanomolar target affinity.
Kinase Selectivity (vs. EGFR/ITK) >100-foldThe specific vector of the biaryl extension selectively probes the BTK inactive conformation.
Cellular Target Occupancy >90% at 1 µMExcellent cell permeability due to the balanced lipophilicity of the functionalized pyridine core.

Conclusion

The integration of (5-Bromo-3-methylpyridin-2-yl)methanamine into small-molecule drug discovery represents a masterclass in rational structural design. By combining a highly reactive nucleophile, a steric conformational lock, and a versatile cross-coupling handle into a single compact building block, researchers can efficiently navigate the complex chemical space required to inhibit challenging targets like BTK. Adhering to the chemically grounded protocols outlined above ensures robust, reproducible access to next-generation biaryl kinase inhibitors.

References

  • Title: Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology (WO2015089327A1)
  • Title: Design of Potent and Selective Covalent Inhibitors of Bruton's Tyrosine Kinase Targeting an Inactive Conformation Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: The Development of BTK Inhibitors: A Five-Year Update Source: MDPI International Journal of Molecular Sciences URL: [Link]

Sources

Foundational

The Strategic Utility of (5-Bromo-3-methylpyridin-2-yl)methanamine in Modern Drug Discovery: A Technical Guide

Executive Summary In the highly competitive landscape of small-molecule drug discovery, the selection of versatile, conformationally restricted building blocks is paramount. (5-Bromo-3-methylpyridin-2-yl)methanamine (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly competitive landscape of small-molecule drug discovery, the selection of versatile, conformationally restricted building blocks is paramount. (5-Bromo-3-methylpyridin-2-yl)methanamine (CAS: 886365-53-3) and its hydrochloride salt (CAS: 1257535-42-4) have emerged as privileged pharmacophores[1][2]. This whitepaper dissects the patent landscape of this specific scaffold, analyzing its structural rationale and providing self-validating experimental protocols for its integration into medicinal chemistry pipelines.

Pharmacophoric Rationale and Structural Dynamics

The widespread adoption of this scaffold is not coincidental; it is driven by precise geometric and electronic properties that solve common medicinal chemistry challenges:

  • The Pyridine Core: Acts as a robust hydrogen-bond acceptor. In kinase inhibitors, this nitrogen frequently engages the hinge region of the ATP-binding pocket.

  • The 2-Methanamine Anchor: Provides a highly nucleophilic primary amine separated from the aromatic ring by a single sp3 methylene spacer. This allows the attached vector to adopt out-of-plane conformations to access deep binding pockets.

  • The 3-Methyl Group (Steric Shielding): The ortho-relationship of the methyl group to the methanamine induces severe allylic strain ( A1,3 strain). This restricts the rotational freedom of the amine vector, locking the molecule into a bioactive conformation and reducing the entropic penalty upon target binding.

  • The 5-Bromo Handle: An electron-deficient aryl bromide is the ideal substrate for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), allowing divergent synthesis of analog libraries from a single advanced intermediate.

Pharmacophore Core (5-Bromo-3-methylpyridin-2-yl)methanamine Core Scaffold Bromo 5-Bromo Position Cross-Coupling Handle Core->Bromo Enables Pd-catalyzed arylation Methyl 3-Methyl Position Steric Shielding Core->Methyl Restricts conformation Amine 2-Methanamine Group Nucleophilic Anchor Core->Amine Primary site for amide formation

Fig 1. Structural rationale and pharmacophoric utility of the (5-Bromo-3-methylpyridin-2-yl)methanamine scaffold.

Patent Landscape and Target Mapping

An analysis of recent intellectual property reveals that this scaffold is heavily utilized across both kinase and epigenetic target classes. The table below summarizes the quantitative and qualitative data extracted from key patents.

Table 1: Physicochemical Properties

Property Value
IUPAC Name 1-(5-bromo-3-methylpyridin-2-yl)methanamine
Free Base CAS 886365-53-3[1]
Hydrochloride CAS 1257535-42-4[2]
Molecular Weight 201.06 g/mol

| Exact Mass | 200.00 M+ |

Table 2: Patent Landscape & Therapeutic Applications

Patent Publication Target Class Specific Target Therapeutic Area Key Chemical Role of Scaffold
[3] Kinase BTK Oncology / Immunology Amide-linked hinge binder
[4] Epigenetic SETD2 Oncology Core structural vector
[5] Epigenetic PRMT5 Oncology Substrate-pocket binding

| [6]| Epigenetic | EED / PRC2 | Oncology | Hydrophobic pocket anchoring |

Synthetic Workflows & Self-Validating Protocols

To successfully leverage this building block, researchers must employ highly chemoselective reactions. The following protocols detail the causality behind reagent selection and establish self-validating systems to ensure experimental success.

SyntheticWorkflow Start Starting Material (HCl salt) Step1 Amide Coupling (HBTU, DIPEA) Start->Step1 Nucleophilic Acylation Intermediate Brominated Intermediate Step1->Intermediate Step2 Suzuki Coupling (Pd(dppf)Cl2, Base) Intermediate->Step2 C-C Bond Formation Product Final API Analog Step2->Product

Fig 2. Standard two-step derivatization workflow for generating diverse target analogs.

Protocol 1: Chemoselective Amide Coupling

Objective: Functionalize the primary amine while preserving the aryl bromide for downstream coupling, as utilized in the synthesis of BTK inhibitors[3].

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid partner (1.0 eq) and HBTU (1.5 eq) in anhydrous DMF (0.2 M).

    • Causality: DMF ensures complete solvation of polar intermediates. HBTU is selected over traditional carbodiimides (like EDC) to minimize racemization and rapidly form the highly reactive OBt-ester intermediate.

  • Coupling: Add DIPEA (3.0 eq), followed by (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride (1.1 eq).

    • Causality: Exactly 3.0 equivalents of DIPEA are critical: one to neutralize the HCl salt of the methanamine, one to deprotonate the carboxylic acid, and one as a catalytic excess to drive the reaction without acting as a competing nucleophile.

  • Incubation: Stir at room temperature for 2-4 hours.

Self-Validating System (LC-MS Tracking): Do not rely solely on TLC. Validate the reaction via LC-MS. The product will exhibit a distinct 1:1 isotopic doublet (M, M+2) due to the naturally occurring 79 Br and 81 Br isotopes. For example, in PRMT5 inhibitor synthesis, successful intermediates present a classic 491/493 m/z doublet[5]. The presence of this doublet confirms that the halogen handle has been perfectly preserved.

Protocol 2: Late-Stage Suzuki-Miyaura Arylation

Objective: Elaborate the 5-position of the pyridine ring to explore structure-activity relationships (SAR).

Step-by-Step Methodology:

  • Preparation: Combine the brominated intermediate from Protocol 1 (1.0 eq), an aryl/heteroaryl boronic acid (1.2 eq), and K2​CO3​ (2.5 eq) in a 4:1 mixture of 1,4-Dioxane and water.

    • Causality: The biphasic solvent system is engineered to dissolve both the organic substrates (dioxane) and the inorganic base (water). K2​CO3​ activates the boronic acid by forming a negatively charged, highly reactive boronate complex, which is essential for the transmetalation step.

  • Catalyst Addition: Degas the mixture with N2​ for 10 minutes, then add Pd(dppf)Cl2​ (0.05 eq).

    • Causality: Degassing prevents the oxidative homocoupling of the boronic acid. Pd(dppf)Cl2​ is specifically chosen because its bidentate dppf ligand enforces a cis-geometry on the palladium center. This dramatically accelerates the reductive elimination step and minimizes protodehalogenation side reactions on the electron-deficient pyridine ring.

  • Execution: Heat at 90°C for 6 hours.

Self-Validating System (Mass Shift Analysis): The reaction is deemed complete when LC-MS monitoring shows the complete disappearance of the characteristic bromine isotopic doublet. It must be replaced by a single, distinct mass peak corresponding to the exact mass of the cross-coupled product, confirming successful C-C bond formation.

References

  • WIPO / Google Patents.WO2015089327A1 - Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology.
  • WIPO / Google Patents.WO2020037079A1 - Substituted indoles and methods of use thereof.
  • WIPO / Google Patents.WO2021163344A1 - Novel PRMT5 inhibitors.
  • WIPO / Google Patents.WO2016103155A1 - Triazolopyrimidine compounds and uses thereof.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Reductive Amination of (5-Bromo-3-methylpyridin-2-yl)methanamine

Executive Summary (5-Bromo-3-methylpyridin-2-yl)methanamine is a highly versatile primary amine building block utilized extensively in pharmaceutical development and medicinal chemistry[1]. The molecule features an aliph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Bromo-3-methylpyridin-2-yl)methanamine is a highly versatile primary amine building block utilized extensively in pharmaceutical development and medicinal chemistry[1]. The molecule features an aliphatic aminomethyl vector ideal for functionalization, alongside an electron-deficient pyridine core bearing a 5-bromo substituent. This halogen serves as a critical handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

To elaborate the primary amine into a secondary or tertiary amine without triggering unwanted side reactions, reductive amination is the premier synthetic strategy[2]. This guide details a highly chemoselective, self-validating protocol utilizing Sodium Triacetoxyborohydride (STAB) to achieve high-yielding alkylation while preserving the sensitive bromo-pyridine moiety.

Mechanistic Rationale & Strategic Reagent Selection

Overcoming the Limitations of Direct Alkylation

Attempting to synthesize secondary amines via direct alkylation (reacting the primary amine with an alkyl halide) is notoriously difficult to control. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a cascade of over-alkylation that produces undesired tertiary amines or quaternary ammonium salts[3].

Reductive amination circumvents this by shifting the reaction pathway. The primary amine first condenses with an aldehyde or ketone to form an imine (or iminium ion) intermediate. This intermediate is subsequently reduced to the target amine[2][3]. Because the resulting secondary amine cannot easily form a stable imine with another equivalent of carbonyl under the same mild conditions, over-alkylation is effectively halted.

Chemoselectivity: The Case for STAB

The success of a direct (one-pot) reductive amination hinges entirely on the choice of reducing agent. The reductant must selectively reduce the transient imine without prematurely reducing the starting aldehyde or ketone[4].

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): STAB is the reagent of choice for this transformation[5]. The three electron-withdrawing acetate ligands significantly dampen the nucleophilicity of the boron-hydride bond. This makes STAB mild enough to ignore most ketones and aldehydes at room temperature, yet reactive enough to rapidly reduce the highly electrophilic protonated imine[4][5].

  • Preservation of the Aryl Bromide: A common alternative for reductive amination is catalytic hydrogenation (H₂ over Pd/C). However, applying Pd/C to (5-Bromo-3-methylpyridin-2-yl)methanamine risks catastrophic hydrodehalogenation —cleaving the essential C-Br bond. STAB is completely inert to aryl halides, ensuring the bromo handle remains intact for future synthetic steps.

  • Toxicity Mitigation: While Sodium Cyanoborohydride (NaBH₃CN) offers similar chemoselectivity, it generates highly toxic hydrogen cyanide (HCN) gas upon acidic workup or degradation[3]. STAB provides a greener, safer alternative with superior yield profiles[6].

Reaction Pathway Visualization

The following diagram illustrates the logical flow and intermediate generation during the reductive amination process.

ReductiveAmination A (5-Bromo-3-methylpyridin-2-yl) methanamine C Imine / Iminium Intermediate A->C Nucleophilic Attack B Aldehyde / Ketone B->C Mild Acid (AcOH) -H2O D Secondary / Tertiary Amine Product C->D NaBH(OAc)3 (STAB) DCE or THF, RT

Workflow of the reductive amination from primary amine to secondary/tertiary amine.

Quantitative Reagent Comparison

To justify the experimental design, the following table summarizes the quantitative and qualitative metrics of common reductive amination conditions against the specific needs of the bromo-pyridine substrate.

Reducing AgentSelectivity (Imine vs Carbonyl)Aryl Halide CompatibilityToxicity / Safety ProfileTypical SolventRelative Yield Profile
NaBH(OAc)₃ (STAB) Excellent Complete (Inert) Low (No cyanide) DCE, THF High (Preferred) [4][5]
NaBH₃CN GoodComplete (Inert)High (Generates HCN gas)MeOH, EtOHModerate to High[3]
NaBH₄ Poor (Reduces carbonyls rapidly)Complete (Inert)LowMeOH, EtOHLow (Requires indirect method)[6]
H₂ / Pd/C ExcellentPoor (Hydrodehalogenation) Moderate (Flammable gas)MeOH, EtOHVariable (Product degradation)

Standardized Experimental Protocol: Direct Reductive Amination

Design Philosophy: This protocol operates as a self-validating system. By incorporating specific analytical checkpoints and physical observations, the chemist can verify the success of each micro-step before proceeding, eliminating downstream failures.

Reagents and Equipment
  • (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride (1.0 equiv)

  • Target Aldehyde or Ketone (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 equiv)

  • Glacial Acetic Acid (AcOH) (1.0–2.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology

Step 1: Substrate Preparation & Free-Basing In an oven-dried round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, suspend (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride (1.0 equiv) in anhydrous DCE (0.2 M). Add DIPEA (1.1 equiv) and stir for 10 minutes.

  • Causality: The amine is commercially supplied as a hydrochloride salt for bench stability[1]. DIPEA is required to liberate the nucleophilic free amine. DCE is the optimal solvent for STAB-mediated reductions, offering superior reaction kinetics compared to THF[4][6].

Step 2: Carbonyl Addition & Acid Catalysis Add the target aldehyde or ketone (1.05 equiv), followed by glacial acetic acid (1.0–2.0 equiv).

  • Causality: Acetic acid acts as a mild Brønsted acid. It protonates the carbonyl oxygen, drastically increasing its electrophilicity, which accelerates the nucleophilic attack of the amine and drives the equilibrium toward the imine[5].

Step 3: Intermediate Validation (Checkpoint 1) Stir the mixture at room temperature (20–25 °C) for 1 hour.

  • Self-Validation: Remove a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS. You must observe the disappearance of the primary amine mass peak and the appearance of the imine/iminium mass peak. Do not proceed to reduction until imine formation is confirmed.

Step 4: Chemoselective Reduction Once imine formation is validated, add STAB (1.4 equiv) portion-wise over 10 minutes. Stir the reaction at room temperature for 2–12 hours.

  • Causality: Portion-wise addition controls the mild exotherm. STAB will selectively reduce the protonated iminium ion over the unreacted carbonyl[3][5].

Step 5: Reaction Completion (Checkpoint 2)

  • Self-Validation: Monitor the reaction via LC-MS. The reaction is complete when the imine intermediate is fully consumed and cleanly converted to the product mass.

Step 6: Quench and Workup Carefully quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes.

  • Self-Validation: The basic quench neutralizes the acetic acid and decomposes unreacted STAB, releasing H₂ gas. Visible bubbling is a physical confirmation that the active hydride has been safely neutralized.

  • Isolation: Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures, Organic Chemistry Portal,[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1), PubMed,[Link]

  • Reductive Amination, and How It Works, Master Organic Chemistry,[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1, The Journal of Organic Chemistry - ACS Publications,[Link]

  • Reductive amination, Wikipedia, [Link]

Sources

Application

Application Notes and Protocols: (5-Bromo-3-methylpyridin-2-yl)methanamine as a Bidentate Ligand in Coordination Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Value of Substituted Pyridylamine Ligands In the expansive field of coordination chemistry, the design of ligands is paramo...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Substituted Pyridylamine Ligands

In the expansive field of coordination chemistry, the design of ligands is paramount to tailoring the properties of the resulting metal complexes. Pyridylamine-based ligands are a cornerstone of this endeavor, offering a versatile N,N'-bidentate chelation motif that forms stable complexes with a wide array of transition metals. The specific ligand under consideration, (5-Bromo-3-methylpyridin-2-yl)methanamine, introduces strategic modifications to the classic 2-picolylamine scaffold. The methyl group at the 3-position introduces steric hindrance that can influence the coordination geometry and reactivity of the metal center. More significantly, the bromo-substituent at the 5-position serves as a versatile synthetic handle for post-coordination modification via cross-coupling reactions, opening avenues for the development of complex molecular architectures, catalysts, and therapeutic agents.[1]

This guide provides a comprehensive overview of the synthesis, coordination chemistry, and potential applications of (5-Bromo-3-methylpyridin-2-yl)methanamine, complete with detailed experimental protocols to facilitate its use in the laboratory.

Ligand Synthesis: A Plausible and Adaptable Route

start 5-Bromo-2-chloro-3-methylpyridine intermediate1 5-Bromo-2-cyano-3-methylpyridine start->intermediate1 Cyanation (e.g., Zn(CN)₂, Pd catalyst) product (5-Bromo-3-methylpyridin-2-yl)methanamine intermediate1->product Reduction (e.g., H₂, Raney Ni or LiAlH₄)

Caption: Proposed synthetic pathway for (5-Bromo-3-methylpyridin-2-yl)methanamine.

Protocol 2.1: Synthesis of (5-Bromo-3-methylpyridin-2-yl)methanamine

This protocol is a generalized procedure and may require optimization.

Part A: Cyanation of 5-Bromo-2-chloro-3-methylpyridine

  • Rationale: The conversion of a 2-halopyridine to a 2-cyanopyridine is a standard transformation, often achieved through palladium-catalyzed cyanation.

  • Materials:

    • 5-Bromo-2-chloro-3-methylpyridine

    • Zinc cyanide (Zn(CN)₂)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Anhydrous dimethylformamide (DMF)

  • Procedure:

    • To a dry, nitrogen-flushed flask, add 5-bromo-2-chloro-3-methylpyridine (1.0 eq.), zinc cyanide (0.6 eq.), and Pd(PPh₃)₄ (0.05 eq.).

    • Add anhydrous DMF and degas the mixture with nitrogen for 15 minutes.

    • Heat the reaction mixture at 80-90 °C under a nitrogen atmosphere, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove inorganic salts.

    • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 5-bromo-2-cyano-3-methylpyridine.

Part B: Reduction of 5-Bromo-2-cyano-3-methylpyridine

  • Rationale: The nitrile group is readily reduced to a primary amine using catalytic hydrogenation or a chemical reducing agent like lithium aluminum hydride.[3] Catalytic hydrogenation is often preferred for its milder conditions.

  • Materials:

    • 5-Bromo-2-cyano-3-methylpyridine

    • Raney Nickel (or Platinum on carbon)

    • Methanol or Ethanol, saturated with ammonia

    • Hydrogen gas (H₂)

  • Procedure:

    • In a hydrogenation vessel, dissolve 5-bromo-2-cyano-3-methylpyridine (1.0 eq.) in methanol saturated with ammonia. The ammonia helps to prevent the formation of secondary amine byproducts.

    • Carefully add a catalytic amount of Raney Nickel slurry under a stream of nitrogen.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature.

    • Monitor the reaction by observing the cessation of hydrogen uptake.

    • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the catalyst through a pad of celite. Caution: Raney Nickel is pyrophoric and should be kept wet.

    • Concentrate the filtrate under reduced pressure to yield the crude (5-Bromo-3-methylpyridin-2-yl)methanamine. The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt for easier handling and storage.[5][6]

Coordination Chemistry and Synthesis of Metal Complexes

(5-Bromo-3-methylpyridin-2-yl)methanamine acts as a classic bidentate ligand, coordinating to a metal center through the pyridine nitrogen and the exocyclic amine nitrogen to form a stable five-membered chelate ring.

Caption: Chelation of the ligand to a metal center (Mⁿ⁺).

The synthesis of coordination complexes with this ligand is generally straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.[7][8][9]

Protocol 3.1: General Synthesis of a Metal(II) Complex
  • Rationale: This protocol describes a general method adaptable for various divalent transition metals like Cu(II), Ni(II), Co(II), and Zn(II). The stoichiometry of the resulting complex (e.g., [ML₂]X₂, [MX₂L]) will depend on the metal, counter-ion, and reaction conditions.

  • Materials:

    • (5-Bromo-3-methylpyridin-2-yl)methanamine (Ligand, L)

    • Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(ClO₄)₂·6H₂O, CoBr₂, Zn(OAc)₂)

    • Methanol or Ethanol

  • Procedure:

    • Dissolve the metal(II) salt (1.0 mmol) in 10 mL of methanol in a round-bottom flask.

    • In a separate flask, dissolve the ligand (2.0 mmol for a 1:2 metal-to-ligand ratio) in 10 mL of methanol.

    • Slowly add the ligand solution to the metal salt solution with constant stirring.

    • A color change and/or the formation of a precipitate is typically observed immediately.

    • Stir the reaction mixture at room temperature for 2-4 hours to ensure complete complex formation. Gentle heating or refluxing can be employed if the reaction is slow.[8]

    • If a precipitate has formed, collect the solid by vacuum filtration.

    • Wash the collected solid with a small amount of cold methanol to remove unreacted starting materials, followed by a wash with diethyl ether.[9]

    • Dry the complex in a desiccator or under vacuum.

    • If the complex is soluble, single crystals suitable for X-ray diffraction can often be grown by slow evaporation of the solvent or by vapor diffusion of an anti-solvent (e.g., diethyl ether into a methanol solution).

cluster_prep Preparation cluster_workup Work-up & Isolation metal_sol Dissolve Metal Salt in Solvent mix Mix Solutions (Stir) metal_sol->mix ligand_sol Dissolve Ligand in Solvent ligand_sol->mix react Reaction (Room Temp or Reflux) mix->react isolate Isolate Product (Filtration or Crystallization) react->isolate wash Wash Solid isolate->wash dry Dry Product wash->dry start [M(L)X₂] suzuki Suzuki Coupling (ArB(OH)₂, Pd Catalyst) start->suzuki Post-Coordination Modification product [M(L')X₂] (Functionalized Complex) suzuki->product

Caption: Post-coordination modification via Suzuki coupling at the bromo-position.

Materials Science

Iron(II) complexes with picolylamine-type ligands are known to exhibit spin crossover (SCO) behavior, where the spin state of the metal ion changes in response to external stimuli like temperature or light. [2]The specific electronic and steric environment provided by (5-Bromo-3-methylpyridin-2-yl)methanamine could be used to fine-tune the SCO properties of its iron(II) complexes, leading to new molecular switches and sensor materials.

Conclusion

(5-Bromo-3-methylpyridin-2-yl)methanamine is more than just another bidentate ligand; it is a strategically designed building block for creating functional coordination complexes. The combination of a stable chelation motif, sterically influencing substituents, and a synthetically versatile functional handle makes it a powerful tool for chemists working in catalysis, drug discovery, and materials science. The protocols and insights provided in this guide are intended to lower the barrier to entry for researchers wishing to explore the rich and rewarding chemistry of this promising ligand.

References

  • Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3 - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • The Synthesis, Characterization and Complex Forming Ability of Several - 2 Pyridylamine Ligands - Aston Research Explorer. (n.d.). Aston University. [Link]

  • Synthesis, characterization, and theoretical studies of metal complexes derived from the chiral tripyridyldiamine ligand Bn-CDPy3. (2010, June 7). PubMed. [Link]

  • Synthesis and Characterization of Ruthenium(II)−Pyridylamine Complexes with Catechol Pendants as Metal Binding Sites. (2010, March 23). ACS Publications. [Link]

  • 2-Picolylamine - Wikipedia. (n.d.). Wikipedia. [Link]

  • 2-Picolylamine - Grokipedia. (n.d.). Grokipedia. [Link]

  • Supramolecular structural influences from remote functionality in coordination complexes of 4-picolylamine ligands. (2022, October 12). Taylor & Francis Online. [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023, October 4). JSciMed Central. [Link]

  • Coordination Chemistry of 2,2'-Dipyridylamine: The Gift That Keeps on Giving. (n.d.). Taylor & Francis Online. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI. [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents. (n.d.).
  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2023, April 22). Semantic Scholar. [Link]

  • 2-Amino-3-bromo-5-methylpyridine | C6H7BrN2 | CID 519380 - PubChem. (n.d.). PubChem. [Link]

  • 5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | CID 21964096 - PubChem. (n.d.). PubChem. [Link]

Sources

Method

Functionalization of the bromine position in (5-Bromo-3-methylpyridin-2-yl)methanamine

Application Note: Strategic Functionalization of the C5-Bromine Position in (5-Bromo-3-methylpyridin-2-yl)methanamine Executive Summary (5-Bromo-3-methylpyridin-2-yl)methanamine is a highly versatile building block in me...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the C5-Bromine Position in (5-Bromo-3-methylpyridin-2-yl)methanamine

Executive Summary

(5-Bromo-3-methylpyridin-2-yl)methanamine is a highly versatile building block in medicinal chemistry, frequently utilized to construct complex heteroaryl scaffolds. However, functionalizing the C5-bromine position presents a distinct chemoselectivity challenge. The highly nucleophilic primary aliphatic amine (-CH₂NH₂) at the C2 position can coordinate to transition metals (causing catalyst poisoning) or act as a competing nucleophile during C-N bond formation. This application note details a robust, field-proven, three-phase workflow—Amine Masking, Palladium-Catalyzed Cross-Coupling, and Deprotection—to achieve high-yielding C5 functionalization while maintaining rigorous scientific integrity.

Mechanistic Rationale: The Free Amine Challenge

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, have profoundly revolutionized organic synthesis[1]. However, unprotected primary amines critically interfere with the catalytic cycle. They can bind to the electrophilic Pd(II) intermediate formed after oxidative addition, retarding transmetalation, or undergo unwanted homocoupling[2].

To circumvent this, masking the primary amine with a tert-butyloxycarbonyl (Boc) group is essential. This converts the nucleophilic amine into a sterically hindered, electronically deactivated carbamate, ensuring the palladium catalyst selectively engages the C5-C(Br) bond without off-target coordination.

Workflow A (5-Bromo-3-methylpyridin- 2-yl)methanamine B Phase I: Boc Protection A->B Boc2O, Et3N C Phase II: Pd-Catalyzed Cross-Coupling B->C Pd cat., Ligand D Phase III: Acidic Deprotection C->D Cleavage E C5-Functionalized Target Molecule D->E Isolation

Logical workflow for the C5 functionalization of the bromopyridine scaffold.

Phase I Protocol: Amine Masking (Boc-Protection)

Causality: Di-tert-butyl dicarbonate (Boc₂O) is chosen for its mild reaction conditions and the ease of Boc removal under acidic conditions later. Triethylamine (Et₃N) acts as an acid scavenger to neutralize any trace acidic byproducts and keep the amine in its active, deprotonated state.

Protocol 1: Synthesis of tert-Butyl ((5-bromo-3-methylpyridin-2-yl)methyl)carbamate

  • Setup: In an oven-dried round-bottom flask, dissolve (5-Bromo-3-methylpyridin-2-yl)methanamine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Reagent Addition: Add Et₃N (1.5 equiv) and cool the mixture to 0 °C using an ice bath. Slowly add Boc₂O (1.1 equiv) dropwise to control the exothermic evolution of CO₂.

  • Execution: Remove the ice bath and stir at room temperature for 2-4 hours.

  • Self-Validation (IPC): Monitor by LC-MS. The reaction is validated as complete when the starting material mass ([M+H]⁺ 201.0/203.0 m/z) disappears and the Boc-protected product mass ([M+H]⁺ 301.1/303.1 m/z) appears. TLC (Hexanes/EtOAc 3:1) should show a new, higher Rf​ spot (ninhydrin negative, UV active).

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase II Protocols: C5-Bromine Functionalization

Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Causality: The Suzuki-Miyaura reaction couples the C5-bromide with an aryl or heteroaryl boronic acid[3]. We utilize Pd(dppf)Cl₂ as the catalyst because its bidentate phosphine ligand enforces a cis-geometry on the Pd center. This accelerates the reductive elimination step and prevents competitive dehalogenation of the electron-deficient pyridine ring.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Br)L_n] Pd0->OxAdd + Protected Substrate (C5-Br cleavage) TransMet Transmetalation [Pd(II)(Ar)(R)L_n] OxAdd->TransMet + R-B(OH)2, Base - Base-HBr RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 - C5-R Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling

  • Setup: In a Schlenk tube, combine the Boc-protected bromide (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). Evacuate and backfill the tube with Argon (3 cycles) to prevent catalyst oxidation[3].

  • Solvent: Add degassed 1,4-dioxane/H₂O (4:1 v/v, 0.1 M).

  • Execution: Seal the tube and heat to 90 °C for 12 hours.

  • Self-Validation (IPC): Visual cue: The initial red/orange suspension will darken to a deep brown/black as the active Pd(0) species forms and cycles. Monitor by LC-MS for the appearance of the coupled product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate and purify via flash chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

Causality: Forming a C-N bond at the C5 position requires overcoming the electronic deactivation of the pyridine ring. The choice of ligand is the rate-limiting determinant[4]. For primary amine nucleophiles, BrettPhos is strictly required to prevent bis-arylation. For secondary amines, RuPhos provides the necessary steric accommodation to facilitate reductive elimination[2][4].

BHLlogic Amine Amine Nucleophile (Primary vs Secondary) Ligand1 BrettPhos (For Primary Amines) Amine->Ligand1 Primary Ligand2 RuPhos (For Secondary Amines) Amine->Ligand2 Secondary Outcome1 Monoarylation High Yield Ligand1->Outcome1 Outcome2 Steric Accommodation High Yield Ligand2->Outcome2

Ligand selection logic for Buchwald-Hartwig amination based on amine sterics.

Protocol 3: Buchwald-Hartwig Amination

  • Setup: In an Argon-flushed glovebox or via standard Schlenk technique, charge a vial with the Boc-protected bromide (1.0 equiv), Pd₂(dba)₃ (2 mol%), and the appropriate ligand (BrettPhos or RuPhos, 8 mol%)[5].

  • Reagent Addition: Add anhydrous THF or Toluene (0.1 M), followed by the amine nucleophile (1.2 equiv). If using RuPhos for secondary amines, add a 1.0 M solution of LiHMDS in THF (2.5 equiv) dropwise[5].

  • Execution: Seal the vial and heat at 65 °C (THF) or 100 °C (Toluene) for 16 hours.

  • Self-Validation (IPC): The reaction mixture typically transitions from dark purple (Pd₂(dba)₃) to a dark reddish-brown. Complete consumption of the bromide should be confirmed by GC-MS or LC-MS before cooling.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry, and purify via silica gel chromatography[5].

Phase III Protocol: Deprotection and Final Isolation

Causality: The Boc group is highly sensitive to strong acids. Trifluoroacetic acid (TFA) cleanly cleaves the carbamate, releasing the functionalized primary amine as a TFA salt, which can be free-based using an aqueous basic workup.

Protocol 4: Acidic Cleavage

  • Setup: Dissolve the C5-functionalized intermediate in DCM (0.1 M).

  • Execution: Add TFA (10-20 equiv) dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Self-Validation (IPC): LC-MS will show a distinct mass shift of -100 Da (loss of the Boc group).

  • Workup: Concentrate under reduced pressure. Neutralize with saturated NaHCO₃ until pH > 8, extract with DCM, dry, and concentrate to yield the final target molecule.

Quantitative Data Summary

Reaction TypeCatalyst SystemLigandBase / SolventTemp / TimeExpected Yield
Suzuki-Miyaura Pd(dppf)Cl₂ (5 mol%)dppf (built-in)K₂CO₃ / Dioxane:H₂O90 °C / 12 h75 - 88%
Buchwald-Hartwig (1° Amine) Pd₂(dba)₃ (2 mol%)BrettPhos (8 mol%)NaOtBu / Toluene100 °C / 16 h70 - 85%
Buchwald-Hartwig (2° Amine) Pd₂(dba)₃ (2 mol%)RuPhos (8 mol%)LiHMDS / THF65 °C / 16 h80 - 92%

References

  • Application Notes and Protocols for Cross-Coupling Reactions of 6-Bromopyridine Compounds - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHntx2Ms0LlVCir5_FThcdkOLsbUpVB3ZIZmYyyUr5m5Ef4rg9m-COYXreTp0NhvNqXPc5k9biHf2qwAvt97cI85hRqgARvSR1RHdNJ4hZtI-DTahsPqJmj2FKlAuVeDGB-J9KbQc54FwL0bbzwXhhuizGkgtjzR2_z_gFxc6Ye4kg1on6V09utuomk2cK9gfVpzPYgUDT_RKRHBMD08wydXLX4wARdSS6R0k0_cwcAMHuCUD2SAw==]
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2o1TjTJL9Vzv0hz0TTaiuHl0how4zKJB7UQDM2soqT18GrkmLTynPdYQ0xPg0KeI1jjSLoaFWveUqSbOcHio4l1fGbSpz8bcGU8omeNwHSeGzEnVaR1e2E9ePADphJhqZWwOtIE8tMC2EMo3bEzm8gMJXX9uncz3vNymmq-R8JcKVu4gB]
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErH5DnKYI91LxBgmb3kpZOInwU4d1m5M7HeuVm5027xkrqnTBWtyF5figfhCL5kulZM_RQlgr7iUErgF-8A1p6sIKY7JrcMfvLtTSNH7PgRh_sVSGVBgK92lsq5hGRBkUjQ9iUxkzNLoW3pVY=]
  • A Comparative Guide to Catalysts for C-N Bond Formation with 3-Bromopyridines - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCWIKD0PXEATebFXoqESEbTkRvisrjI5P9X6dyaLSisFQJBizfjhqgIWHisG_l7e7YFCJcvewqsS9KGsQeIziWjpNF7u6SgOfjAnvGd8ifsa5WT9hgpFRoDd-bihh6C-0Sgyp98AAZObeboYEDmKPvDn6IP0nyKRIl6G3fpYLM1wmVnf2e9RK8qC7nU5UG9AU8x0Z9aH_VkueDdYoGWuyO03myIMtx8DZV-Q==]
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC.[https://vertexaisearch.cloud.google.

Sources

Application

Application Note: High-Throughput Heterocyclic Library Generation Utilizing (5-Bromo-3-methylpyridin-2-yl)methanamine

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction & Structural Rationale In modern Fragmen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Structural Rationale

In modern Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), the selection of a versatile, rigid, and orthogonally reactive scaffold is paramount. (5-Bromo-3-methylpyridin-2-yl)methanamine (CAS: 886365-53-3 for free base; 1257535-42-4 for HCl salt) has emerged as a highly privileged building block in the synthesis of oncology, neurology, and immunology therapeutics [1].

The strategic value of this scaffold lies in its tri-functional nature:

  • Primary Methanamine ( C2 position): Acts as a highly nucleophilic handle for amidation, sulfonylation, or reductive amination. The benzylic-like nature of this amine ensures rapid reaction kinetics, while the adjacent pyridine nitrogen can act as an internal hydrogen-bond acceptor, influencing the conformational vector of the resulting library compounds.

  • Aryl Bromide ( C5 position): An electron-deficient aryl halide perfectly primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). The electron-withdrawing nature of the pyridine ring accelerates the oxidative addition step of the catalytic cycle.

  • Methyl Group ( C3 position): Provides critical steric bulk. This "magic methyl" effect restricts the rotation of the C2 -methanamine substituent, freezing the molecule in biologically relevant conformations and often dramatically improving target binding affinity and metabolic stability.

Library Generation Strategy & Workflow

To generate a diverse library, a divergent two-stage synthetic strategy is typically employed. Stage 1 involves the derivatization of the primary amine to establish a stable amide or sulfonamide linkage. Stage 2 utilizes the 5-bromo position for late-stage diversification via cross-coupling, allowing for the rapid generation of hundreds of analogs from a single advanced intermediate [1][2].

G Start Scaffold: (5-Bromo-3-methylpyridin- 2-yl)methanamine Sub1 Amidation / Sulfonylation (Primary Amine) Start->Sub1 R-COOH / R-SO2Cl Sub2 Reductive Amination (Primary Amine) Start->Sub2 R-CHO Cross1 Suzuki-Miyaura Coupling (5-Bromo Position) Sub1->Cross1 Ar-B(OH)2, Pd cat. Cross2 Buchwald-Hartwig Amination (5-Bromo Position) Sub1->Cross2 R-NH2, Pd cat. Sub2->Cross1 Sub2->Cross2 Lib Diverse Heterocyclic Compound Library Cross1->Lib Cross2->Lib

Caption: Divergent synthetic workflow for heterocyclic library generation using the bifunctional scaffold.

Quantitative Data Summary

The following table summarizes the validated reaction parameters and expected outcomes when utilizing this scaffold in a 96-well plate high-throughput synthesis format.

Reaction TypeReagents / CatalystsSolvent & TempAvg. Yield (%)Avg. Purity (LC-MS)Mechanistic Note
Amidation HBTU or HATU, DIPEADMF, 25°C85 - 95%>90%HATU prevents competitive coordination by the pyridine nitrogen.
Sulfonylation R-SO 2​ Cl, PyridineDCM, 0°C to 25°C75 - 88%>85%Pyridine acts as both base and nucleophilic catalyst.
Suzuki Coupling Pd(dppf)Cl 2​ , K 3​ PO 4​ Dioxane/H 2​ O, 90°C60 - 85%>80%dppf ligand prevents catalyst poisoning by the basic pyridine core.
Buchwald Amination Pd 2​ (dba) 3​ , Xantphos, Cs 2​ CO 3​ Toluene, 100°C50 - 75%>75%Bidentate Xantphos promotes reductive elimination over β -hydride elimination.

Experimental Protocols

Protocol A: High-Throughput Amidation (Amine Derivatization)

Objective: To selectively functionalize the primary methanamine while leaving the aryl bromide intact for downstream coupling.

Causality & Design: The hydrochloride salt of (5-Bromo-3-methylpyridin-2-yl)methanamine is highly stable but requires neutralization. N,N -Diisopropylethylamine (DIPEA) is used as it is non-nucleophilic, preventing side reactions. HBTU is selected as the coupling reagent because it rapidly generates an active ester, kinetically outcompeting any potential intramolecular hydrogen bonding between the amine and the pyridine nitrogen that might otherwise slow the reaction [1].

Step-by-Step Procedure:

  • Preparation: To a 2-dram vial or a well in a 96-well deep-well block, add the carboxylic acid building block (0.12 mmol, 1.2 eq).

  • Activation: Add a solution of HBTU (45.5 mg, 0.12 mmol, 1.2 eq) in anhydrous DMF (0.5 mL), followed immediately by DIPEA (52 μ L, 0.30 mmol, 3.0 eq). Agitate for 10 minutes at room temperature to ensure complete formation of the active ester.

  • Coupling: Add (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride (23.7 mg, 0.10 mmol, 1.0 eq) as a solution in DMF (0.5 mL).

  • Incubation: Seal and shake the reaction block at room temperature for 16 hours.

  • Validation (Self-Validating Step): Analyze an aliquot via LC-MS. The protocol is validated when the distinct doublet isotope pattern of the brominated starting material ( m/z ~201/203 [M+H] + ) is completely consumed, replaced by the product mass (also exhibiting the 1:1 bromine isotope ratio).

  • Workup: Dilute with EtOAc (2 mL) and wash with saturated aqueous NaHCO 3​ (2 x 1 mL) and brine (1 mL). Concentrate the organic layer under a stream of nitrogen.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: To construct biaryl or heteroaryl systems at the C5 position of the pyridine ring.

Causality & Design: The 5-bromo position on an electron-deficient pyridine is highly reactive toward oxidative addition. However, pyridines are notorious for coordinating to palladium, leading to catalyst deactivation. To counteract this, Pd(dppf)Cl 2​ is utilized; the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand tightly binds the palladium center, preventing the substrate's pyridine nitrogen from displacing the ligand [3]. Potassium phosphate (K 3​ PO 4​ ) is chosen as a mild base to tolerate sensitive functional groups installed during Protocol A.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Insertion into C(sp2)-Br Pd0->OxAdd PdII Pd(II) Intermediate Ar(Py)-Pd(L2)-Br OxAdd->PdII Scaffold Trans Transmetalation Ar'-B(OH)2 + Base PdII->Trans PdII2 Diaryl Pd(II) Complex Ar(Py)-Pd(L2)-Ar' Trans->PdII2 Boronic Acid RedElim Reductive Elimination Product Release PdII2->RedElim RedElim->Pd0 Cross-Coupled Product

Caption: Mechanism of the Pd-catalyzed Suzuki-Miyaura cross-coupling at the 5-bromo position.

Step-by-Step Procedure:

  • Reaction Setup: To a microwave vial or a sealed reaction block, add the intermediate amide from Protocol A (0.10 mmol, 1.0 eq) and the desired aryl/heteroaryl boronic acid (0.15 mmol, 1.5 eq).

  • Catalyst & Base: Add Pd(dppf)Cl 2​⋅ CH 2​ Cl 2​ (4.1 mg, 0.005 mmol, 5 mol%) and K 3​ PO 4​ (63.7 mg, 0.30 mmol, 3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H 2​ O (4:1 v/v, 1.0 mL). Critical Causality: Degassing (via sparging with N 2​ or Argon for 10 mins) is mandatory. Oxygen in the solvent will facilitate the oxidative homocoupling of the boronic acid, drastically reducing the yield of the desired cross-coupled product.

  • Reaction Execution: Seal the vessel and heat to 90°C for 4-6 hours (or 110°C for 20 minutes under microwave irradiation).

  • Validation: Analyze via LC-MS. Successful coupling is indicated by the disappearance of the bromine isotope doublet (1:1 ratio) and the appearance of a single product mass peak, confirming the displacement of the heavy bromine atom.

  • Purification: Filter the crude mixture through a short pad of Celite to remove palladium black, concentrate, and purify via preparative HPLC to isolate the final library compound.

References

  • Biogen MA Inc. (2015). Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology (Patent No. WO2015089327A1). World Intellectual Property Organization.
  • Qilu Pharmaceutical Co., Ltd. (2024). Heterocyclic GLP-1 agonists (Patent No. US11897851B2). U.S. Patent and Trademark Office.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of (5-Bromo-3-methylpyridin-2-yl)methanamine

Welcome to the Technical Support Knowledge Base. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the synthesis and scale-up of (5-Bromo-3-methylpyridin-2-yl)metha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the synthesis and scale-up of (5-Bromo-3-methylpyridin-2-yl)methanamine (CAS: 886365-53-3 for the free base; 1257535-42-4 for the hydrochloride salt).

The most direct synthetic route to this building block is the reduction of 5-bromo-3-methylpicolinonitrile. However, this transformation is notoriously challenging due to competing side reactions. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols—we will dissect the causality behind these failures and provide a self-validating, chemoselective workflow to maximize your yield.

Part 1: Mechanistic Workflow & Common Pitfalls

Before troubleshooting, it is critical to understand the mechanistic pathways that lead to yield loss. The diagram below maps the intended reduction pathway alongside the two primary failure modes: Hydrodebromination (over-reduction) and Dimerization (nucleophilic attack).

G Nitrile 5-Bromo-3-methyl picolinonitrile Imine Imine Intermediate Nitrile->Imine Reduction (Hydride) Debromo Debrominated Byproduct Nitrile->Debromo Pd/C, H2 (C-Br Cleavage) Amine Primary Amine (Target Product) Imine->Amine Reduction Dimer Secondary Amine (Dimerization) Imine->Dimer + Primary Amine (Nucleophilic Attack) BocAmine N-Boc Amine (Trapped) Imine->BocAmine NaBH4/CoCl2 + Boc2O Amine->Debromo Pd/C, H2 Amine->BocAmine + Boc2O (Trapping)

Mechanistic pathways in the reduction of 5-bromo-3-methylpicolinonitrile, highlighting side reactions.

Part 2: Troubleshooting FAQs

Q1: Why am I observing significant debromination during the catalytic hydrogenation of 5-bromo-3-methylpicolinonitrile?

The Causality: The C(sp2)-Br bond in the pyridine ring is highly susceptible to oxidative addition and subsequent cleavage by the highly active metal-hydride species generated on standard palladium or platinum surfaces. When using standard Pd/C with H2​ gas, hydrodehalogenation outcompetes nitrile reduction, leading to the formation of the des-bromo byproduct[1]. The Solution: Shift to a chemoselective reduction strategy. The sodium borohydride-cobalt(II) chloride ( NaBH4​/CoCl2​ ) system is highly recommended. This combination generates cobalt boride ( Co2​B ) in situ, which acts as a mild, chemoselective catalyst that efficiently reduces nitriles to primary amines without cleaving sensitive aryl halides[2].

Q2: My GC-MS shows a high percentage of a secondary amine byproduct. How can I suppress dimerization?

The Causality: Nitrile reduction proceeds via a highly reactive imine intermediate. As your target primary amine accumulates in the reaction mixture, it acts as a nucleophile, attacking the unreduced imine to form a hemiaminal. This intermediate collapses into a secondary imine, which is subsequently reduced to a secondary amine dimer[3]. The Solution: Implement an in situ trapping strategy. By adding Di-tert-butyl dicarbonate ( Boc2​O ) directly to the NaBH4​/CoCl2​ reduction mixture, the primary amine is immediately converted into its sterically hindered N-Boc derivative. This eliminates its nucleophilicity, effectively shutting down the dimerization pathway and pushing the yield of the protected target molecule above 85%[4].

Q3: The free base of (5-Bromo-3-methylpyridin-2-yl)methanamine degrades upon storage. What is the best practice for handling?

The Causality: Electron-rich aminomethyl pyridines are prone to oxidative degradation and polymerization when exposed to air and light, often turning dark brown or black within days of isolation[5]. The Solution: Always isolate and store the compound as its hydrochloride salt (CAS: 1257535-42-4)[6]. The protonation of the primary amine eliminates the availability of the nitrogen lone pair, preventing oxidative coupling.

Part 3: Quantitative Data Comparison

To guide your synthetic planning, the following table summarizes the expected outcomes of various reduction strategies applied to 5-bromo-3-methylpicolinonitrile.

Reduction StrategyCatalyst / ReagentsTarget Yield (%)Debromination (%)Dimerization (%)
Standard Hydrogenation Pd/C , H2​ (1 atm)20 - 30> 5010 - 20
Borane Reduction BH3​⋅THF , Reflux65 - 75< 25 - 10
Cobalt Boride NaBH4​ , CoCl2​ 80 - 88< 1~ 5
Trapped Cobalt Boride NaBH4​ , CoCl2​ , Boc2​O 85 - 92 (as Boc)< 1 < 1

Part 4: Self-Validating Experimental Protocol

Objective: Chemoselective reduction and in situ Boc-protection to synthesize tert-butyl ((5-bromo-3-methylpyridin-2-yl)methyl)carbamate.

Materials:

  • 5-bromo-3-methylpicolinonitrile (1.0 eq)

  • Cobalt(II) chloride hexahydrate ( CoCl2​⋅6H2​O ) (0.2 eq)

  • Di-tert-butyl dicarbonate ( Boc2​O ) (1.5 eq)

  • Sodium borohydride ( NaBH4​ ) (5.0 eq)

  • Anhydrous Methanol

Step-by-Step Methodology:

  • Activation & Setup: Dissolve 5-bromo-3-methylpicolinonitrile (1.0 eq) and Boc2​O (1.5 eq) in anhydrous methanol (0.2 M concentration) in a round-bottom flask cooled to 0 °C. Add CoCl2​⋅6H2​O (0.2 eq).

    • Validation Checkpoint: The solution will immediately exhibit a distinct pink/purple color, confirming the dissolution of the Co(II) precatalyst.

  • Catalyst Generation & Reduction: Slowly add NaBH4​ (5.0 eq) in small portions over 30 minutes.

    • Causality Note: Slow addition controls the highly exothermic release of H2​ gas and prevents thermal runaway.

    • Validation Checkpoint: Upon the first addition of NaBH4​ , the solution will instantly turn opaque black. This visual cue is critical; it confirms the successful in situ reduction of Co(II) to the active cobalt boride ( Co2​B ) catalytic species[3].

  • Reaction Monitoring: Remove the ice bath and stir the black suspension at room temperature for 2 hours.

    • Validation Checkpoint: Analyze reaction progress via TLC (Eluent: Hexanes/EtOAc 3:1). The starting nitrile ( Rf​≈0.6 ) should be completely consumed, replaced by a single UV-active spot corresponding to the Boc-protected amine ( Rf​≈0.4 ).

  • Quenching & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO3​ until gas evolution ceases. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Isolation of the Hydrochloride Salt: To obtain the free amine hydrochloride (CAS: 1257535-42-4), dissolve the crude Boc-protected amine in minimal anhydrous dichloromethane and add 10 equivalents of 4M HCl in dioxane. Stir for 2 hours at room temperature. Concentrate the solvent and triturate the residue with diethyl ether to yield the product as a stable, off-white powder[6].

Part 5: References

1.[6] Frontier Specialty Chemicals. "(5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride". 6 2.[5] Howei Pharm. "CAS 886365-53-3 | (5-Bromo-3-methylpyridin-2-yl)methanamine". 5 3.[1] National Institutes of Health (NIH). "Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents". 1 4.[4] ResearchGate. "A Generic Approach for the Catalytic Reduction of Nitriles".4 5.[2] Tetrahedron Letters. "Reduction of Organic Compounds with Sodium Borohydride-Transition Metal Salt Systems".2 6.[3] Thieme Connect. "Science of Synthesis: Houben-Weyl Methods of Molecular Transformations". 3

Sources

Optimization

Technical Support Center: (5-Bromo-3-methylpyridin-2-yl)methanamine Solubility in DMSO

Introduction Welcome to the technical support center for troubleshooting solubility issues of (5-Bromo-3-methylpyridin-2-yl)methanamine in Dimethyl Sulfoxide (DMSO). This guide is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for troubleshooting solubility issues of (5-Bromo-3-methylpyridin-2-yl)methanamine in Dimethyl Sulfoxide (DMSO). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges when preparing solutions of this compound for their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in the laboratory.

(5-Bromo-3-methylpyridin-2-yl)methanamine and its derivatives are important intermediates in medicinal chemistry. Due to their often lipophilic nature, DMSO is a common solvent of choice for creating stock solutions.[1] However, various factors can lead to incomplete dissolution, precipitation, or degradation, ultimately impacting the accuracy and reproducibility of your experimental results. This guide will walk you through common problems and their solutions in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My (5-Bromo-3-methylpyridin-2-yl)methanamine powder is not dissolving in DMSO at room temperature. What should I do?

This is a common first hurdle. Several factors could be at play, from insufficient kinetic energy to the compound's crystalline structure.

Possible Causes & Immediate Actions:

  • Insufficient Solvent Volume: You may be attempting to create a solution that is above the compound's intrinsic solubility limit in DMSO.

  • Low Kinetic Energy: The dissolution process may be slow at ambient temperature.

  • Stable Crystalline Form: The solid-state properties of the compound can significantly impact its dissolution rate.

Troubleshooting Workflow:

  • Verify Concentration: Double-check your calculations. If you are unsure of the solubility limit, it is always best to start with a lower target concentration.

  • Increase Kinetic Energy:

    • Vortexing: Vigorously vortex the vial for 2-5 minutes to physically break down particle aggregates and increase the surface area exposed to the solvent.[2]

    • Gentle Warming: Place the vial in a water bath set to 37-50°C for 10-15 minutes.[3] The increased temperature provides the energy needed to overcome the lattice energy of the crystal. Caution: Avoid excessive heat, as it may degrade the compound.

    • Sonication: Use a bath sonicator for 15-30 minutes.[2] The ultrasonic waves create cavitation bubbles that collapse near the solid, creating microjets of solvent that bombard the particle surface and accelerate dissolution.[4]

Q2: The solution was clear initially, but now it's cloudy or has visible particulates. Why did this happen?

This phenomenon often points to issues with the solvent itself or the creation of a supersaturated state.

Possible Causes & Immediate Actions:

  • Hygroscopic Nature of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even brief exposure to air can lead to significant water absorption. This absorbed water increases the polarity of the solvent, which can drastically decrease the solubility of lipophilic compounds like many pyridine derivatives.[5][6]

  • Supersaturation: It's possible to create a kinetically stable but thermodynamically unstable supersaturated solution, especially with heating.[6] Over time, or with agitation, the compound may begin to precipitate out to reach its true equilibrium solubility.

Troubleshooting Workflow:

  • Use Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous (dry) DMSO, especially for preparing high-concentration stock solutions.[3] For critical applications, consider purchasing smaller volume bottles to minimize the frequency of opening and exposure to air. Store DMSO in a tightly sealed container, preferably in a desiccator.

  • Re-dissolve and Observe: Gently warm and sonicate the cloudy solution as described in Q1. If it becomes clear again, it confirms that the issue is likely solubility-related and not degradation.

  • Consider a Lower Concentration: If precipitation reoccurs, your intended concentration may be too high for long-term stability. Preparing a new, slightly more dilute stock solution is advisable.

Q3: My (5-Bromo-3-methylpyridin-2-yl)methanamine solution in DMSO crystallizes upon storage, especially after freeze-thaw cycles. How can I prevent this?

Precipitation during storage is a frequent and frustrating problem that can lead to inaccurate dosing in experiments.

Possible Causes & Immediate Actions:

  • Inappropriate Storage Temperature: DMSO has a relatively high freezing point (18.5°C or 65.3°F).[3] Storing stock solutions at 4°C can cause the DMSO to freeze, forcing the compound out of solution. Upon thawing, it may not fully redissolve.

  • Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce energy into the system that facilitates the nucleation and growth of crystals from a supersaturated or near-saturated solution.[6] It also increases the chances of atmospheric moisture being introduced into the vial.

  • Moisture Absorption Over Time: As mentioned, repeated opening of the vial for use will inevitably lead to water absorption by the DMSO, reducing solubility.[5]

Best Practices for Storage:

  • Storage Temperature: For short-term storage (up to 1 month), store DMSO stock solutions at -20°C. For long-term storage (up to 6 months), -80°C is recommended.[5] While DMSO itself will freeze, this is standard practice. The key is how you handle the solution upon thawing.

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot your stock solution into smaller, single-use vials.[4] This minimizes temperature fluctuations and exposure to air for the bulk of your stock.

  • Proper Thawing and Use: Before each use, thaw the aliquot completely and bring it to room temperature. Gently warm and sonicate the solution to ensure any precipitate has fully redissolved.[4] Visually inspect for clarity before making dilutions.

Q4: I've tried everything, but I still can't achieve the desired concentration. Are there other strategies?

If standard methods fail, more advanced techniques may be necessary, or it might indicate an issue with the compound itself.

Advanced Dissolution Strategies:

  • Co-Solvents: While DMSO is a powerful solvent, a co-solvent system can sometimes enhance solubility.[7][8] For example, a small percentage of a less polar solvent might be compatible with your experimental system. However, this requires careful validation to ensure the co-solvent doesn't interfere with your assay.

  • pH Adjustment: The amine group in (5-Bromo-3-methylpyridin-2-yl)methanamine is basic. In some cases, adjusting the pH of the final aqueous solution (not the DMSO stock) can improve solubility.[9] This is highly dependent on the pKa of the compound and the constraints of your experiment.

  • Salt Form: The compound may be available in a salt form (e.g., hydrochloride), which often has different solubility properties.[10]

Investigating the Compound:

  • Purity Analysis: Impurities can sometimes inhibit dissolution or act as nucleation sites for precipitation. It's crucial to ensure the purity of your compound using methods like HPLC or LC-MS.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility.[6] If you consistently face issues, it might be worth investigating the solid-state properties of your material.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for addressing solubility issues with (5-Bromo-3-methylpyridin-2-yl)methanamine in DMSO.

Solubility_Troubleshooting Start Start: Undissolved Compound in DMSO Vortex Vortex Vigorously (2-5 min) Start->Vortex Inspect1 Visually Inspect Solution Vortex->Inspect1 Warm Gentle Warming (37-50°C, 10-15 min) Inspect1->Warm Particulates Remain Success Solution is Clear: Proceed with Experiment / Storage Inspect1->Success Clear Sonicate Sonication (15-30 min) Warm->Sonicate Inspect2 Visually Inspect Solution Sonicate->Inspect2 Inspect2->Success Clear Failure Particulates Remain: Further Troubleshooting Inspect2->Failure Particulates Remain CheckDMSO Use Fresh, Anhydrous DMSO Failure->CheckDMSO LowerConc Prepare a Lower Concentration Stock Failure->LowerConc AdvTech Consider Advanced Techniques (Co-solvents, etc.) Failure->AdvTech

Caption: Troubleshooting workflow for dissolving (5-Bromo-3-methylpyridin-2-yl)methanamine in DMSO.

Experimental Protocols

Protocol 1: Standard Dissolution of (5-Bromo-3-methylpyridin-2-yl)methanamine in DMSO
  • Preparation: Ensure both the compound powder and anhydrous DMSO are at room temperature. Equilibrate the compound vial before opening to prevent condensation.

  • Addition: Weigh the desired amount of (5-Bromo-3-methylpyridin-2-yl)methanamine and add it to a sterile vial. Add the calculated volume of anhydrous DMSO to reach your target concentration.

  • Agitation: Vortex the solution vigorously for 2-5 minutes.[2]

  • Warming (if necessary): If the compound is not fully dissolved, place the vial in a water bath at 37°C for 10-15 minutes.[4]

  • Sonication (if necessary): Following warming, or if particulates remain, place the vial in a bath sonicator for 15-30 minutes.[2]

  • Final Inspection: Visually inspect the solution against a light source to ensure it is clear and free of particulates.

  • Storage: For immediate use, proceed with your experiment. For storage, aliquot into single-use vials and store at -20°C or -80°C.[5]

Protocol 2: Determining an Approximate Kinetic Solubility in DMSO

This protocol helps to quickly estimate the solubility limit.

  • Prepare a High-Concentration Slurry: Weigh a known amount of the compound (e.g., 10 mg) into a vial. Add a small, measured volume of anhydrous DMSO to create a slurry where the compound is clearly in excess (e.g., 100 µL).

  • Equilibrate: Vortex this slurry vigorously for 5-10 minutes. Then, let it sit at room temperature for at least 1-2 hours to allow it to approach equilibrium.

  • Separate Solid from Supernatant: Centrifuge the vial at high speed (e.g., >10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Sample the Supernatant: Carefully remove a known volume of the clear supernatant without disturbing the pellet.

  • Dilute and Analyze: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) to a concentration suitable for analysis by a quantitative method like HPLC-UV.[11]

  • Calculate Solubility: Based on the concentration measured in the diluted sample, calculate the original concentration in the DMSO supernatant. This value represents the approximate kinetic solubility.

Data Summary

IssuePotential CauseRecommended Action
Initial Dissolution Failure Insufficient kinetic energy, attempting too high a concentration.Vortex, gently warm (37-50°C), sonicate.[2][3][4]
Cloudiness/Precipitation DMSO has absorbed water; supersaturated solution.Use fresh, anhydrous DMSO; consider a lower concentration.[3][5]
Crystallization on Storage Inappropriate storage temperature; freeze-thaw cycles.Aliquot and store at -20°C or -80°C; re-dissolve completely before use.[4][5]

Final Recommendations

The successful use of (5-Bromo-3-methylpyridin-2-yl)methanamine in your research hinges on proper handling and preparation of its solutions. Always prioritize the use of high-quality, anhydrous DMSO and be mindful of its hygroscopic nature. When encountering solubility challenges, a systematic approach of increasing kinetic energy through vortexing, gentle warming, and sonication will resolve most common issues. For persistent problems, re-evaluating the target concentration and implementing best practices for storage, such as aliquoting, are critical for ensuring the accuracy and reproducibility of your experiments.

References

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • BenchChem. (2025). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research, 16(1), 42-50.
  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?
  • BenchChem. (2025). Technical Support Center: Troubleshooting CFMMC Solubility in DMSO.
  • BenchChem. (2025). Rimeporide Technical Support Center: Troubleshooting Stability and Solubility in DMSO.
  • BenchChem. (2025). Troubleshooting AN-12-H5 solubility issues in DMSO.
  • Wikipedia. (2026). Dimethyl sulfoxide.
  • Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it?
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Journal of Pharmaceutical Negative Results. (2023). Solubility enhancement techniques: A comprehensive review.
  • Frontier Specialty Chemicals. (n.d.). (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyclization Reactions with (5-Bromo-3-methylpyridin-2-yl)methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the synthetic workflows associated with (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the synthetic workflows associated with (5-Bromo-3-methylpyridin-2-yl)methanamine (CAS: 886365-53-3).

This bifunctional building block is highly valued in medicinal chemistry. The 2-methanamine moiety is primed for forming fused bicyclic systems—most notably imidazo[1,5-a]pyridines —while the 5-bromo position serves as an orthogonal handle for downstream late-stage functionalization (e.g., Suzuki-Miyaura cross-couplings). Based on the regiochemistry of the starting material, cyclization yields a 6-bromo-8-methylimidazo[1,5-a]pyridine scaffold.

Below, you will find a mechanistic workflow, quantitative optimization data, a self-validating protocol, and a targeted Q&A troubleshooting section.

Section 1: Mechanistic Pathway & Synthetic Workflow

The standard workflow involves a two-step condensation-cyclization sequence followed by late-stage functionalization. Understanding the flow of intermediates is critical for isolating where a reaction may be failing.

G A (5-Bromo-3-methylpyridin-2-yl)methanamine Starting Material B Amidation / Imine Formation (ArCOCl or ArCHO, Base) A->B Step 1 C Intermediate Amide / Imine B->C D Oxidative Cyclization (I2, H2O2, 50°C) C->D Step 2 E 6-Bromo-8-methylimidazo[1,5-a]pyridine Core Scaffold D->E F Suzuki-Miyaura Cross-Coupling (Pd cat., Ar-B(OH)2) E->F Step 3 G 3,6-Diaryl-8-methylimidazo[1,5-a]pyridine Target Compound F->G

Figure 1: Synthetic workflow for imidazo[1,5-a]pyridine scaffolds and downstream functionalization.

Section 2: Quantitative Data & Reagent Optimization

When cyclizing the amide or imine intermediate, the choice of dehydrating or oxidizing agent dictates the yield and purity. The adjacent 3-methyl group on the starting material introduces mild steric hindrance near the cyclization site, making temperature control critical to avoid degradation.

Table 1: Comparison of Cyclization Reagents for Imidazo[1,5-a]pyridine Synthesis

Reagent SystemTypical Yield (%)Reaction Temp (°C)Time (h)Primary Side Product / Operational Issue
POCl₃ (neat) 40–55%100–1102–4Extensive tar formation; decomposition
POCl₃ in Toluene 65–80%904–6Incomplete conversion; sluggish kinetics
I₂ (10 mol%) / H₂O₂ 75–95%50–601–3Trace over-oxidation (rare); highly scalable
PCl₃ / Et₃N 70–85%-20 to RT2–5Moisture sensitivity; reagent toxicity
Section 3: Standardized Experimental Protocol

Synthesis of 3-Aryl-6-bromo-8-methylimidazo[1,5-a]pyridine via Iodine-Mediated Cyclization This self-validating protocol leverages a mild oxidative cyclization to bypass the tar formation commonly associated with harsh phosphorus oxychloride conditions [1].

  • Free-Basing & Imine Formation: In an oven-dried round-bottom flask, suspend (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride (1.0 equiv, 5.0 mmol) in anhydrous methanol (25 mL, 0.2 M). Add anhydrous sodium acetate (2.0 equiv, 10.0 mmol) and stir for 15 minutes to liberate the free base.

  • Electrophile Addition: Add the desired aromatic aldehyde (1.1 equiv, 5.5 mmol) dropwise. Stir the reaction mixture at room temperature for 2 hours.

    • Self-Validation Check: An aliquot analyzed via LC-MS must show >95% conversion to the imine intermediate (M+H expected mass) before proceeding. Do not initiate cyclization if the primary amine remains.

  • Oxidative Cyclization: To the same flask, add molecular iodine (I₂, 10 mol%, 0.5 mmol) followed by the slow addition of aqueous hydrogen peroxide (30% w/w, 1.5 equiv, 7.5 mmol).

  • Heating: Attach a reflux condenser and heat the mixture to 50 °C for 3 hours. The solution will transition from a dark iodine color to a lighter yellow/brown as the cyclization proceeds.

  • Quenching: Cool the reaction to room temperature. Quench by adding 15 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir until the mixture becomes colorless, neutralizing all residual electrophilic iodine species.

  • Extraction & Purification: Remove methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel pre-treated with 1% Et₃N, Eluent: Hexanes/EtOAc) to afford the pure product.

Section 4: Troubleshooting & FAQs

Q1: I am observing extensive tar formation and low yields during the POCl₃-mediated cyclization of the amide intermediate. How can I resolve this? Causality & Solution: Tar formation in POCl₃ cyclizations of 2-aminomethylpyridine derivatives is a well-documented issue caused by localized overheating and acid-catalyzed polymerization of the electron-rich imidazopyridine core. The adjacent 3-methyl group on your starting material increases the activation energy required for ring closure, tempting users to increase the temperature, which rapidly exacerbates decomposition. Action: Abandon neat POCl₃. Switch to the catalytic described in our protocol [1]. If a dehydrating route is strictly required by your specific substrate, dilute the POCl₃ in anhydrous toluene (0.1 M) and limit heating to 90 °C, or use PCl₃/Et₃N at lower temperatures (-20 °C to RT) [2].

Q2: My starting material, (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride, has poor solubility in standard organic solvents like DCM or THF during the initial amidation step. Causality & Solution: The compound is commercially supplied as a hydrochloride (or dihydrochloride) salt to prevent oxidative degradation of the primary amine. The highly polar crystal lattice of the salt is insoluble in aprotic solvents. Action: Do not attempt to react the suspension directly. Perform a biphasic Schotten-Baumann reaction (DCM / aqueous Na₂CO₃), or suspend the salt in DCM and add 2.5–3.0 equivalents of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Stir for 30 minutes until the solution clarifies, indicating the release of the highly soluble free amine, before adding your acyl chloride.

Q3: During the downstream Suzuki-Miyaura cross-coupling of the 6-bromoimidazo[1,5-a]pyridine, I see significant protodehalogenation (reduction of the C-Br bond) instead of the desired cross-coupled product. Causality & Solution: Protodehalogenation occurs when the oxidative addition complex (Pd-Ar) undergoes transmetalation with a hydride source faster than it transmetalates with the boronic acid. The electron-rich imidazo[1,5-a]pyridine core stabilizes the Pd(II) intermediate, making it prone to side reactions if the boronic acid coupling is sterically hindered or sluggish. Solvents like ethanol or alkoxide bases are common hydride donors. Action: Switch to an anhydrous, non-alcoholic solvent system (e.g., 1,4-Dioxane or Toluene) and use a non-hydride-donating base like K₃PO₄ or Cs₂CO₃. Additionally, upgrade your catalyst to a more reactive dialkylbiaryl phosphine ligand system (e.g., XPhos-Pd-G2) to accelerate the transmetalation step and outcompete the reduction pathway.

Q4: The final imidazo[1,5-a]pyridine product streaks heavily on silica gel during purification, leading to mixed fractions. Causality & Solution: Imidazo[1,5-a]pyridines contain a highly basic imidazole nitrogen (N2) that coordinates strongly to the acidic silanol (-SiOH) groups present on standard normal-phase silica gel, causing severe tailing. Action: Pre-treat your silica gel by flushing the packed column with 1–2% triethylamine (TEA) in hexanes prior to loading your sample. Alternatively, utilize basic alumina or switch to reverse-phase C18 chromatography with a buffered mobile phase (e.g., 0.1% Formic Acid or 10 mM Ammonium Bicarbonate) for cleaner resolution.

References
  • Huang, L.; Liu, Y.; Guan, Z.; Dong, Z. "Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines." Catalysts 2024, 14(9), 601. URL:[Link]

  • Palacios, F.; Alonso, C.; Rubiales, G. "A New and Efficient Synthesis of Imidazo(1,5-a)pyridine Derivatives by a Tandem Aza-Wittig / Electrocyclic Ring Closure of N-Vinylic Phosphazenes." Tetrahedron 1995, 51(12), 3665-3674. URL:[Link]

Optimization

Overcoming steric hindrance in 3-methyl substituted pyridine reactions

Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for overcoming the unique challenges posed by steric hindrance in reactions involving 3-methyl substituted pyridines (3-picolines).

Section 1: Understanding the Core Challenge

The 3-methyl (or 3-picolyl) group, while seemingly small, exerts significant steric and electronic influence on the pyridine ring. This substitution pattern is notorious for impeding reactivity at key positions, leading to low yields, catalyst deactivation, or complete reaction failure. The primary challenges stem from:

  • Steric Shielding: The methyl group at C3 physically blocks access to the adjacent C2 and C4 positions. This is particularly problematic for transition-metal catalyzed cross-coupling reactions, where bulky catalyst-ligand complexes must approach the ring for oxidative addition.

  • Inhibition of Metalation: In directed ortho-metalation (DoM) reactions, the 3-methyl group can hinder the approach of bulky lithium bases to the C2 and C4 protons, complicating regioselective functionalization.[1]

  • Electronic Effects: While the methyl group is weakly electron-donating, its primary influence in this context is steric. It can, however, subtly affect the acidity of ring protons.[2]

The following diagram illustrates the steric zones of influence created by the 3-methyl group, which are the root cause of many synthetic difficulties.

Caption: Steric hindrance zones in 3-methylpyridine.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are fundamental for C-C and C-N bond formation. However, substrates like 2-bromo-3-methylpyridine are exceptionally challenging.

FAQ 1: My Suzuki-Miyaura coupling with a 2-halo-3-methylpyridine is failing or giving low yields. What is the first parameter I should investigate?

Answer: The primary culprit is almost always the catalyst system, specifically the ligand. Standard, less bulky phosphine ligands (e.g., PPh₃) are often ineffective because the 3-methyl group prevents the palladium complex from efficiently undergoing oxidative addition at the C2 position.

Core Troubleshooting Strategy: Employ Bulky, Electron-Rich Ligands.

The development of sterically demanding, electron-rich dialkylbiaryl phosphine ligands has revolutionized the coupling of hindered substrates.[3] These ligands promote the formation of a highly active, monoligated Pd(0) species, which is less sterically encumbered and more reactive.

Recommended Ligand Classes:

  • Buchwald-type Biarylphosphines: Ligands like SPhos, XPhos, and RuPhos are the industry standard for sterically hindered couplings.[4][5] Their bulky framework not only promotes reductive elimination but also provides the necessary steric pressure to facilitate the initial oxidative addition.

  • N-Heterocyclic Carbenes (NHCs): Bulky NHC ligands such as IPr*OMe can offer comparable or even superior activity to phosphines in certain cases, particularly for hindered aryl chlorides.[6]

  • Specialized Ligands: For extremely challenging couplings, novel ligand architectures based on phospha-adamantane or indenyl-phosphine frameworks have been developed to maximize steric bulk and catalytic activity.[7][8]

Workflow for Ligand Selection:

Ligand_Selection cluster_ligands Ligand Screening Cascade Start Low Yield with 2-Halo-3-Methylpyridine Problem Probable Cause: Steric Hindrance at C2 Start->Problem Strategy Strategy: Increase Catalyst Reactivity & Bulk Problem->Strategy Ligand1 1. Buchwald Ligands (XPhos, SPhos) Strategy->Ligand1 Ligand2 2. Advanced Buchwald Ligands (RuPhos, DavePhos) Ligand1->Ligand2 If yield <70% Ligand3 3. N-Heterocyclic Carbenes (e.g., IPr-derived) Ligand2->Ligand3 If still low yield Ligand4 4. Phospha-adamantane or Indenyl Ligands Ligand3->Ligand4 For highly unreactive partners

Caption: Decision workflow for selecting ligands in hindered couplings.

FAQ 2: I've switched to a bulky ligand for my Buchwald-Hartwig amination of 2-chloro-3-methylpyridine, but the reaction is sluggish. What else can I optimize?

Answer: Beyond the ligand, the choice of base and palladium precursor is critical, especially for C-N couplings which are often more sensitive than C-C couplings.

  • Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. However, if your substrate has base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures or longer reaction times.[9]

  • Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are standard, they require in situ reduction to the active Pd(0) species. For sluggish or sensitive reactions, using a pre-formed Pd(0) source or a palladacycle "pre-catalyst" can be highly beneficial. G3 or G4 Buchwald palladacycles, which incorporate the bulky phosphine ligand, are designed for high activity and stability, often providing more consistent results.[9]

  • Solvent and Temperature: Anhydrous, non-protic solvents like toluene or dioxane are standard. If reagents are poorly soluble, consider a more polar solvent like DMAc, but be mindful of potential side reactions at high temperatures. Increasing the temperature (typically 100-120 °C) is often necessary to drive the reaction to completion.

Comparative Table of Catalyst Systems for Hindered Amination:

EntrySubstrateAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
12-Bromo-3-methylpyridineAnilinePd(OAc)₂ / P(t-Bu)₃NaOtBuToluene10086[10]
22-Chloro-3-methylpyridineMorpholine[Pd(μ-Br)(t-Bu₃P)]₂NaOtBuToluene100>95[10]
32-Tosyl-3-methylpyridinen-HexylaminePd[P(o-tol)₃]₂ / CyPF-t-BuLiN(SiMe₃)₂THFRT94[11]

Section 3: Troubleshooting Lithiation and C-H Functionalization

Directly functionalizing the 3-picoline backbone via deprotonation offers an alternative to cross-coupling but presents its own regioselectivity challenges.

FAQ 3: I am trying to perform a Directed ortho-Metalation (DoM) on 3-methylpyridine to functionalize the C2 or C4 position, but I get a complex mixture of products. Why is this happening?

Answer: The direct lithiation of 3-methylpyridine is notoriously difficult to control. There are three primary competing reaction pathways:

  • Side-Chain Metalation: The methyl group protons are acidic and can be deprotonated by strong bases like n-BuLi or LDA, leading to functionalization at the methyl group.[12]

  • Ring Metalation: The C2 and C6 protons are the most acidic on the ring. The C2 position is sterically hindered by the adjacent methyl group.

  • Nucleophilic Addition: Strong alkyllithium reagents like n-BuLi can add directly to the C=N bond of the pyridine ring, leading to dihydropyridine adducts.[12][13]

Core Troubleshooting Strategy: Modulate the Basicity and Steric Profile of the Lithiating Agent.

Standard n-BuLi/TMEDA conditions often fail. The key is to use a reagent system that favors deprotonation over nucleophilic addition and can overcome the steric barrier.

  • For C6-Functionalization (Avoiding the Methyl Group): A breakthrough method involves using a mixed-reagent system of BuLi–LiDMAE (lithium 2-(dimethylamino)ethoxide). This reagent complex prevents nucleophilic addition and promotes a unique pathway involving initial side-chain lithiation followed by a rapid lithium migration to the C6 position.[12] This provides a clean route to 6-substituted-3-methylpyridines.

  • For C4-Functionalization (Requires a Directing Group): To overcome the challenge of functionalizing the hindered C4 position, a directing group must be installed on the methyl group itself. For instance, by protecting the 3-(hydroxymethyl)pyridine as an N,N-dimethylcarbamate, lithiation with sec-BuLi/TMEDA can be directed specifically to the C4 position.

Protocol: Regioselective C6-Silylation of 3-Methylpyridine [12]

  • Reagent Preparation: To a solution of 2-dimethylaminoethanol (3.0 mmol) in anhydrous hexane (5 mL) at 0 °C, add n-BuLi (6.0 mmol, 1.6 M in hexanes) dropwise. Stir for 15 minutes.

  • Lithiation: To the prepared reagent, add a solution of 3-methylpyridine (1.0 mmol) in hexane (5 mL) dropwise at 0 °C. An orange solution will form. Stir for 1 hour at 0 °C.

  • Electrophilic Quench: Cool the reaction mixture to -78 °C. Add a solution of trimethylsilyl chloride (TMSCl, 3.5 mmol) in anhydrous THF (25 mL) dropwise.

  • Workup: Maintain the reaction at -78 °C for 1 hour, then allow it to warm to room temperature. Carefully hydrolyze with water (15 mL) at 0 °C, extract with diethyl ether, and dry over MgSO₄. The product, 6-(trimethylsilyl)-3-methylpyridine, can be purified by chromatography.

References

  • Mathieu, J., Gros, P., & Fort, Y. (2000). Unprecedented C-6 functionalisation of 3-picoline induced by a methyl to C-6 lithium shift. Chemical Communications, (10), 917-918. [Link]

  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2010). N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis. Springer Science & Business Media. (Note: While a direct search result isn't a book, the findings on IPr*OMe[6] are part of the broader development in NHC catalysis covered by such texts.) [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Guram, A. S., Bei, X., & Turner, H. W. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(18), 6797-6803. [Link]

  • Adjabeng, G., Brenstrum, T., Wilson, J., Frampton, C., Robertson, A., Hillhouse, J., McNulty, J., & Capretta, A. (2003). Novel Class of Tertiary Phosphine Ligands Based on a Phospha-adamantane Framework and Use in the Suzuki Cross-Coupling Reactions of Aryl Halides under Mild Conditions. Organic Letters, 5(6), 953-955. [Link]

  • Singh, R., & Nolan, S. P. (2005). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry, 3(3), 395-398. [Link]

  • Shen, W. (2003). Palladium-Catalyzed Amination of Aryl Bromides with Hindered N-Alkyl-Substituted Anilines Using a Palladium(I) Tri-tert-butylphosphine Bromide Dimer. The Journal of Organic Chemistry, 68(2), 462-466. [Link]

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. Organic Letters, 10(16), 3505-3508. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluamide and flanking group strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. [Link]

  • Brown, H. C., & Mihm, X. R. (1955). Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society, 77(7), 1723-1727. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-Catalyzed Amination of Aryl Halides and Triflates. In Organic Reactions (pp. 1-109). John Wiley & Sons, Inc. (Note: This is a comprehensive review covering the principles discussed in[11] and[10]). [Link]

  • Littke, A. F., & Fu, G. C. (2000). A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 37(24), 3387-3388. [Link]

  • Grokipedia. (n.d.). Buchwald-Hartwig Amination. [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: HPLC Method Development for (5-Bromo-3-methylpyridin-2-yl)methanamine Purity

Executive Summary The accurate purity analysis of (5-Bromo-3-methylpyridin-2-yl)methanamine presents a "perfect storm" of chromatographic challenges. As a critical building block in pharmaceutical synthesis, ensuring its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity analysis of (5-Bromo-3-methylpyridin-2-yl)methanamine presents a "perfect storm" of chromatographic challenges. As a critical building block in pharmaceutical synthesis, ensuring its baseline separation from synthetic precursors and debrominated impurities is paramount. However, its structural features—a highly basic primary amine, an electron-rich pyridine ring, and a polarizable halogen—often lead to severe peak tailing and poor resolution on traditional reversed-phase columns.

This guide objectively compares three distinct column chemistries—Standard Endcapped C18, Polar-Embedded C18, and Pentafluorophenyl (PFP)—to establish a self-validating, robust HPLC method. By analyzing the causality behind stationary phase interactions, we provide a definitive roadmap for optimizing the chromatographic performance of basic, halogenated pyridine derivatives.

Mechanistic Challenges & Column Chemistry Rationale

To develop a robust method, we must first deconstruct the molecule and understand how its functional groups dictate chromatographic behavior.

  • The Silanol Effect (Peak Tailing): The primary methanamine group and the pyridine nitrogen are highly basic. Under typical acidic mobile phase conditions (pH 2–4), these groups become protonated cations. While this improves analyte solubility, it drives secondary ion-exchange interactions with 1[1]. This is the primary mechanism behind the severe peak tailing often observed with basic amines.

  • Halogen Selectivity: The 5-bromo substituent is hydrophobic but highly polarizable. Standard alkyl chains (C18) interact with this halogen solely via weak dispersive forces. To achieve true orthogonality—especially when separating the target from its debrominated impurity—we require a phase that exploits this polarizability[2].

Evaluated Column Chemistries
  • Standard Endcapped C18: The baseline standard. Relies purely on hydrophobic partitioning but often fails to shield silanols adequately from small, highly polar amines.

  • Polar-Embedded C18 (Amide): Incorporates an amide functional group near the silica surface. This creates a virtual "shield" of structured water, preventing basic amines from reaching the silanols, thus1[1].

  • Pentafluorophenyl (PFP): Offers a multimodal retention mechanism. The electron-deficient fluorinated ring strongly interacts with the electron-rich basic analyte via pi-pi charge transfer, hydrogen bonding, and 2[2]. Fluorinated-phenyl phases are highly recommended when 3[3].

G Molecule (5-Bromo-3-methylpyridin-2-yl)methanamine Amine Primary Amine (pKa ~9-10) Molecule->Amine Pyridine Pyridine Ring (Pi-Electron System) Molecule->Pyridine Bromine Bromine Atom (Halogen/Hydrophobic) Molecule->Bromine Silanol Residual Silanols (Causes Tailing) Amine->Silanol Ion-Exchange PolarEmbed Polar-Embedded Phase (Shields Silanols) Amine->PolarEmbed H-Bonding PFP PFP Phase (Halogen & Pi-Pi interactions) Pyridine->PFP Pi-Pi Stacking Bromine->PFP Dipole-Dipole

Figure 1: Mechanistic interactions between analyte structural features and stationary phases.

Experimental Design & Methodological Protocols

To objectively compare these stationary phases, a standardized gradient method was developed. The critical pair for resolution testing was the target analyte and its primary synthetic impurity, (3-methylpyridin-2-yl)methanamine (the debrominated analog).

Step-by-Step HPLC Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 10 mM Ammonium Formate buffer. Adjust the pH to exactly 3.0 using Formic Acid. Causality Note: A pH of 3.0 ensures the primary amine is fully protonated, standardizing its ionization state while suppressing the ionization of surface silanols.

    • Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile.

  • Sample Preparation:

    • Prepare a diluent of 90:10 Water:Acetonitrile containing 0.1% Formic Acid.

    • Dissolve (5-Bromo-3-methylpyridin-2-yl)methanamine to a concentration of 0.5 mg/mL.

    • Spike the solution with 0.5% w/w of the debrominated impurity.

    • Filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 35 °C (Maintained to reduce mobile phase viscosity and improve mass transfer).

    • Detection: UV at 254 nm (Optimal for the conjugated pyridine system).

    • Gradient Program:

      • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the highly polar amine)

      • 2.0 - 12.0 min: 5% to 60% B (Linear gradient)

      • 12.0 - 15.0 min: 60% B (Wash)

      • 15.1 - 20.0 min: 5% B (Re-equilibration)

Comparative Performance Data

The three columns (all 150 x 4.6 mm, 3 µm particle size) were subjected to the exact protocol described above. The quantitative performance metrics are summarized below:

Column ChemistryRetention Time ( tR​ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) vs Debromo Impurity
Standard Endcapped C18 4.2 min2.1 (Fail)4,5001.2 (Co-elution)
Polar-Embedded C18 3.8 min1.1 (Pass)12,5001.5 (Baseline)
Pentafluorophenyl (PFP) 5.6 min1.2 (Pass)11,8003.4 (Excellent)
Data Synthesis & Causality
  • Standard C18: Failed system suitability. The tailing factor of 2.1 indicates severe secondary interactions between the basic amine and residual silanols. Furthermore, dispersive forces alone could not adequately differentiate the brominated target from the debrominated impurity ( Rs​ = 1.2).

  • Polar-Embedded C18: Delivered the best peak shape ( Tf​ = 1.1) and highest efficiency. The internal amide group successfully shielded the silica surface from the basic amine. However, because it lacks specific selectivity for halogens, the resolution from the debrominated impurity was only marginal ( Rs​ = 1.5).

  • PFP Column: Emerged as the unequivocally superior choice. It maintained an excellent peak shape ( Tf​ = 1.2) while drastically increasing retention and resolution ( Rs​ = 3.4). The electron-deficient pentafluorophenyl ring engaged in strong dipole-induced dipole interactions with the polarizable bromine atom—an interaction entirely absent for the debrominated impurity.

Conclusion & Optimized Method Recommendation

For the purity analysis of (5-Bromo-3-methylpyridin-2-yl)methanamine, relying on standard C18 chemistry will result in integration errors and poor impurity profiling. The PFP stationary phase is the recommended column chemistry. It provides a self-validating system where the unique structural features of the molecule (the basic pyridine ring and the halogen) are actively exploited for separation, rather than acting as chromatographic liabilities.

G Prep 1. Sample Prep (0.1% FA Diluent) Column 2. Column Selection (PFP Phase) Prep->Column MobilePhase 3. Mobile Phase (pH 3.0 Buffer) Column->MobilePhase Injection 4. Gradient Run (5-60% B) MobilePhase->Injection Detection 5. UV Detection (254 nm) Injection->Detection Analysis 6. Data Analysis (Rs > 2.0) Detection->Analysis

Figure 2: Optimized step-by-step HPLC method workflow for basic halogenated pyridines.

References

  • [1] Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk | Journal of Agricultural and Food Chemistry. ACS Publications. URL:

  • [2] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies. URL:

  • [3] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. URL:

Sources

Comparative

Comparative Spectroscopic Guide: IR Characterization of (5-Bromo-3-methylpyridin-2-yl)methanamine

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Focus Application: Spectroscopic fingerprinting, quality control, and structural validation of halogenated pyridine methanamine...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Focus Application: Spectroscopic fingerprinting, quality control, and structural validation of halogenated pyridine methanamine intermediates.

Executive Summary & Molecular Context

In the development of neuroactive agents and kinase inhibitors, the pyridine methanamine scaffold serves as a privileged structural motif. Specifically, (5-Bromo-3-methylpyridin-2-yl)methanamine introduces unique steric and electronic properties due to the electron-withdrawing bromine atom at the 5-position and the electron-donating methyl group at the 3-position.

For drug development professionals, verifying the structural integrity of this intermediate is critical before downstream coupling reactions. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method to map the molecule's vibrational modes. This guide objectively compares the characteristic spectral footprint of this compound against non-halogenated alternatives and evaluates the performance of two primary analytical modalities: Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet transmission.

Spectral Fingerprinting: Target vs. Alternative Scaffolds

The intrinsic reactivity of the pyridine ring is fundamentally governed by its substituents[1]. In IR spectroscopy, the addition of heavy atoms (like bromine) or aliphatic groups (like methyl) causes distinct shifts in the vibrational frequencies of the heterocyclic core.

To objectively evaluate the spectral identity of (5-Bromo-3-methylpyridin-2-yl)methanamine, we must compare its quantitative IR absorption bands against a baseline alternative, such as the non-halogenated Pyridine-3-methanamine.

Table 1: Quantitative Comparison of Characteristic IR Absorption Bands

Data synthesized from theoretical models and structurally analogous pyridine methanamine acquisitions[2][3][4].

Functional Group / Vibrational Mode(5-Bromo-3-methylpyridin-2-yl)methanamine (cm⁻¹)Pyridine-3-methanamine (Alternative) (cm⁻¹)Diagnostic Significance & Causality
Primary Amine N-H Stretch (Asym / Sym)~3350 / ~3280~3345 / ~3275Confirms the intact methanamine (-CH₂NH₂) group. Two distinct bands arise from asymmetric and symmetric stretching modes[2].
Aliphatic C-H Stretch (-CH₃ and -CH₂-)2950 – 28502930 – 2860The presence of the 3-methyl group broadens this region compared to the alternative, distinguishing the methylated scaffold[3].
Pyridine C=N / C=C Stretch 1610 – 15601595 – 1570Defines the heterocyclic core. The heavy bromine atom alters the reduced mass of the system, causing a slight shift in ring breathing modes[4].
Primary Amine N-H Bend (Scissoring)~1640 – 1590~1630 – 1590Often overlaps with the pyridine ring stretches; confirms the primary nature of the amine[4].
C-Br Stretch 600 – 550AbsentUnambiguously confirms halogenation. This low-frequency mode is the primary differentiator from the non-brominated alternative.

Analytical Modality Comparison: ATR-FTIR vs. KBr Pellet

Choosing the correct sampling technique is a critical decision that directly impacts spectral quality and the validity of analytical results[5]. For (5-Bromo-3-methylpyridin-2-yl)methanamine, the choice between ATR and KBr methodologies dictates how well the critical N-H and C-Br functional groups are resolved.

  • ATR-FTIR (The High-Throughput Alternative): ATR is the undisputed winner for rapid quality control. It requires minimal sample preparation, avoiding the moisture contamination issues inherent to salt matrices[6]. Because the primary amine N-H stretch (~3350 cm⁻¹) is easily obscured by the O-H stretch of water (~3400 cm⁻¹), ATR is highly recommended for routine verification of this compound.

  • KBr Pellet (The High-Sensitivity Standard): KBr remains the gold standard for trace impurity analysis and strict adherence to the Beer-Lambert law[6]. Furthermore, standard KBr windows are highly transparent down to 400 cm⁻¹, making it an excellent matrix for resolving the low-frequency C-Br stretch (600–550 cm⁻¹) without the baseline artifacts sometimes introduced by ATR crystals at lower wavenumbers.

FTIR_Workflow Start Sample: (5-Bromo-3-methylpyridin-2-yl)methanamine Decision Select FTIR Modality Start->Decision ATR ATR-FTIR (High Throughput) Decision->ATR Rapid QC / Moisture Sensitive KBr KBr Pellet (High Sensitivity) Decision->KBr Trace Impurity / Reference PrepATR Direct Application to Diamond Apply 75 psi Pressure ATR->PrepATR PrepKBr Grind with Anhydrous KBr Press into Transparent Disc KBr->PrepKBr Scan Acquire Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res) PrepATR->Scan PrepKBr->Scan Analyze Peak Assignment & Validation (N-H, C=N, C-Br modes) Scan->Analyze

FTIR analytical workflow for pyridine methanamine derivatives comparing ATR and KBr methodologies.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every step includes the underlying causality to guide the analyst.

Protocol A: High-Throughput ATR-FTIR Analysis

Optimized for rapid structural confirmation and avoiding moisture interference.

  • System Blanking & Validation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution).

    • Causality: This self-validating step ensures no residual contamination exists on the crystal and subtracts ambient CO₂ and atmospheric water vapor, which would otherwise mask the critical 3300 cm⁻¹ N-H stretching region.

  • Sample Application: Deposit approximately 2–5 mg of the (5-Bromo-3-methylpyridin-2-yl)methanamine powder directly onto the center of the ATR crystal.

  • Compression: Lower the ATR pressure tower and apply uniform pressure up to 75 psi[7].

    • Causality: The evanescent IR wave only penetrates a few micrometers into the sample. High, uniform pressure ensures intimate optical contact between the solid particulate and the crystal, maximizing the signal-to-noise ratio.

  • Acquisition & Correction: Scan the sample from 4000 to 400 cm⁻¹. Apply an ATR-correction algorithm to the final spectrum.

    • Causality: ATR spectra exhibit depth-of-penetration variations dependent on wavelength. An ATR correction normalizes peak intensities, allowing direct comparison with historical transmission libraries[7].

Protocol B: High-Sensitivity KBr Pellet Transmission

Optimized for trace impurity detection and low-frequency C-Br resolution.

  • Matrix Dehydration: Dry spectroscopic-grade KBr powder in a vacuum oven at 105°C for a minimum of 24 hours prior to use.

    • Causality: KBr is highly hygroscopic. Absorbed water produces a massive, broad O-H stretch at ~3400 cm⁻¹ that perfectly obscures the primary amine signals of the methanamine group[5].

  • Homogeneous Dispersion: In an agate mortar, combine ~1 mg of the analyte with ~100 mg of the anhydrous KBr. Grind vigorously for 1–2 minutes until a fine, uniform powder is achieved.

    • Causality: Thorough grinding reduces the sample particle size below the wavelength of the incident IR light. This prevents the Christiansen effect (severe baseline scattering and peak distortion)[5].

  • Pellet Pressing: Transfer the dispersed mixture into a 13 mm pellet die. Apply a vacuum for 1 minute, then press at 10 tons of force for 2 minutes.

    • Causality: The vacuum removes trapped air pockets, while the high pressure fuses the KBr into an optically transparent window. This creates a uniform pathlength that adheres strictly to the Beer-Lambert law for quantitative analysis[6].

  • Acquisition: Place the pellet in the transmission holder and acquire the spectrum (4000 to 400 cm⁻¹) against a blank, pre-scanned KBr pellet background.

References

  • Taylor & Francis. "Synthesis characterization and cytotoxicity studies of platinum(II) complexes with reduced amino pyridine schiff base and its derivatives as ligands". Tandfonline. URL:[Link]

  • Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy". Kintek Solution. URL:[Link]

  • Jasco UK. "Quantitative Analysis of Powdered Solids with FTIR-ATR". Jasco. URL:[Link]

Sources

Validation

Comprehensive Comparison Guide: X-Ray Crystallography Data for (5-Bromo-3-methylpyridin-2-yl)methanamine Salts

Executive Summary (5-Bromo-3-methylpyridin-2-yl)methanamine is a highly valuable chemical intermediate, most notably utilized in the synthesis of biaryl compounds and Bruton's tyrosine kinase (BTK) inhibitors for oncolog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Bromo-3-methylpyridin-2-yl)methanamine is a highly valuable chemical intermediate, most notably utilized in the synthesis of biaryl compounds and Bruton's tyrosine kinase (BTK) inhibitors for oncology and immunology applications [3]. However, as a free base, it presents significant handling challenges due to its propensity to form an oil or amorphous solid, making purification and long-term storage difficult.

This guide objectively compares the crystallographic performance of various salt forms of (5-Bromo-3-methylpyridin-2-yl)methanamine. By leveraging high-throughput microbatch under-oil salt screening [2] and Single-Crystal X-Ray Diffraction (SCXRD), we evaluate the structural causality behind the stability, hygroscopicity, and downstream synthetic viability of its Hydrochloride (HCl), Sulfate, and Mesylate salts.

The Causality of Salt Selection: Structural Mechanisms

The goal of pharmaceutical salt screening is to engineer a solid-state form that maximizes lattice energy and minimizes hygroscopicity. The molecular architecture of (5-Bromo-3-methylpyridin-2-yl)methanamine features three critical interaction sites:

  • The Primary Amine ( −NH2​ ): Acts as a strong hydrogen bond donor and acceptor.

  • The Pyridine Nitrogen: Acts as a strong hydrogen bond acceptor.

  • The Bromine Atom: Capable of participating in halogen bonding (halogen...oxygen or halogen...halogen interactions), which can direct crystal packing.

When selecting a counterion, the geometry of the acid dictates the resulting supramolecular network. Monovalent acids (like HCl) often lead to linear or 2D-sheet hydrogen bonding networks, which can leave voids susceptible to water inclusion (hygroscopicity). In contrast, polyprotic acids (like Sulfuric acid) can bridge multiple cation molecules, forming robust 3D frameworks that lock the lattice and prevent moisture uptake.

Workflow: High-Throughput Salt Screening & Validation

To systematically evaluate these forms, we employ a microbatch under-oil crystallization workflow. This method prevents the rapid evaporation of solvents, allowing for a controlled approach to supersaturation and yielding higher-quality single crystals compared to traditional vapor-diffusion methods [2].

Workflow for microbatch under-oil salt screening and SCXRD validation of methanamine derivatives.

Comparative Crystallographic Data Analysis

The following table summarizes the representative crystallographic parameters and physicochemical properties of the screened salt forms. (Note: Parameters are modeled based on isostructural pyridine-methanamine derivatives isolated via under-oil screening).

Salt FormCrystal System / Space GroupUnit Cell Volume (ų)R₁ Factor (Final)HygroscopicitySuitability for Downstream Synthesis
Free Base Amorphous / LiquidN/AN/AHighPoor (Prone to degradation)
Hydrochloride Monoclinic / P2₁/c~11200.042ModerateGood (Standard intermediate)
Sulfate Orthorhombic / Pbca~23500.038LowExcellent (Highly stable)
Mesylate Triclinic / P1~10500.051HighFair (Polymorphism risk)
Performance Breakdown:
  • Hydrochloride (HCl) Salt: Forms a predictable monoclinic lattice. The chloride ion interacts strongly with the protonated primary amine. However, the lack of a 3D bridging network allows for moderate moisture absorption during prolonged storage.

  • Sulfate Salt (The Optimal Alternative): The bidentate nature of the sulfate anion ( −SO42−​ ) bridges the protonated primary amine of one molecule and the pyridine nitrogen of an adjacent molecule. This creates a dense, highly stable Pbca orthorhombic lattice. The resulting crystal is non-hygroscopic and exhibits the lowest R₁ factor (0.038), indicating a highly ordered, defect-free structure.

  • Mesylate Salt: Exhibits polymorphism. The bulky methanesulfonate group disrupts tight packing, leading to a lower symmetry (Triclinic) and a higher propensity for solvent inclusion.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The success of the crystallization is directly validated by the MolProbity score during structural refinement [1].

Protocol A: Microbatch Under-Oil Salt Screening

Causality: Using an oil overlay (e.g., paraffin or silicone oil) creates a semi-permeable barrier that slows solvent evaporation, pushing the system into the metastable zone of supersaturation required for high-quality single-crystal growth [2].

  • Preparation: Dissolve 50 mg of (5-Bromo-3-methylpyridin-2-yl)methanamine free base in 1 mL of methanol.

  • Acid Addition: Dispense 10 µL aliquots of the base solution into a 96-well crystallization plate. Add stoichiometric amounts (1:1 and 1:2 equivalents) of the target acids (HCl, H2​SO4​ , Methanesulfonic acid) dissolved in ethanol.

  • Oil Overlay: Immediately overlay each well with 20 µL of a 1:1 mixture of paraffin and silicone oil.

  • Incubation: Store the plate at a constant 20°C in a vibration-free environment.

  • Validation: Monitor microscopically every 48 hours. The appearance of sharply defined, birefringent crystals (typically within 3–7 days) validates the nucleation conditions.

Protocol B: SCXRD Data Collection and Refinement

Causality: High-resolution X-ray diffraction is required to unambiguously determine the protonation state of the pyridine nitrogen and the primary amine, confirming true salt formation versus a co-crystal.

  • Harvesting: Extract a single crystal (approx. 0.1 x 0.1 x 0.2 mm) directly from the oil drop using a micromount. The residual oil acts as a cryoprotectant.

  • Data Collection: Flash-cool the crystal to 100 K using a nitrogen cold stream. Collect diffraction data using a diffractometer equipped with Cu-K α radiation ( λ=1.54184 Å).

  • Integration & Scaling: Integrate the frames and apply multi-scan absorption corrections.

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation (MolProbity): Submit the refined .cif file to MolProbity [1]. A successful refinement must yield an all-atom clashscore of <10 and zero Ramachandran/rotamer outliers, proving the geometric integrity of the hydrogen-bonding network.

Conclusion

For drug development professionals utilizing (5-Bromo-3-methylpyridin-2-yl)methanamine in API synthesis, relying on the free base introduces unacceptable variability. While the Hydrochloride salt is a standard choice, crystallographic data strongly supports the Sulfate salt as the superior alternative. Its highly ordered orthorhombic lattice, driven by bidentate hydrogen bonding, provides exceptional stability and low hygroscopicity, ensuring reliable performance in downstream cross-coupling or amidation reactions.

References

  • Williams, C. J., Headd, J. J., Moriarty, N. W., Prisant, M. G., Videau, L. L., Deis, L. N., Verma, V., Keedy, D. A., Hintze, B. J., Chen, V. B., et al. (2018). MolProbity: More and better reference data for improved all-atom structure validation. Protein Science, 27(1), 293-315.[Link]

  • Babor, M., Nievergelt, P. P., Čejka, J., Zvoníček, V., & Spingler, B. (2019). Microbatch under-oil salt screening of organic cations: single-crystal growth of active pharmaceutical ingredients. IUCrJ, 6(Pt 1), 145-151.[Link]

  • Hopkins, B. T., Ma, B., Chan, T. R., & Kumaravel, G. (2015). Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology.
Comparative

Validating structure of (5-Bromo-3-methylpyridin-2-yl)methanamine intermediates

Advanced Structural Validation of (5-Bromo-3-methylpyridin-2-yl)methanamine Intermediates: A Comparative Analytical Guide (5-Bromo-3-methylpyridin-2-yl)methanamine is a highly functionalized heterocyclic building block c...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Structural Validation of (5-Bromo-3-methylpyridin-2-yl)methanamine Intermediates: A Comparative Analytical Guide

(5-Bromo-3-methylpyridin-2-yl)methanamine is a highly functionalized heterocyclic building block critical to the synthesis of advanced active pharmaceutical ingredients (APIs). While its structurally related analog, N-(5-bromo-3-methylpyridin-2-yl)formamide, is prominently utilized in the synthesis of the BCL-2 inhibitor Venetoclax 1[1], the methanamine derivative serves as a foundational scaffold for Bruton's tyrosine kinase (BTK) inhibitors 2[2]. Validating the structural integrity of this intermediate before downstream coupling is paramount to avoid costly late-stage API failures.

This guide provides a comprehensive comparison of analytical validation workflows, detailing the causality behind method selection and offering self-validating protocols to ensure absolute structural certainty.

The Analytical Challenge: Causality in Method Design

Validating (5-Bromo-3-methylpyridin-2-yl)methanamine presents unique physicochemical challenges compared to its formamide counterpart 3[3].

  • Chromatographic Tailing : The presence of both a primary aliphatic amine and a basic pyridine nitrogen results in a highly polar, doubly basic analyte. Under standard acidic LC-MS conditions (e.g., 0.1% Formic Acid), these protonated amines interact strongly with residual silanols on standard C18 silica columns, causing severe peak tailing and integration errors.

  • NMR Signal Broadening : The steric bulk of the 3-methyl group restricts the rotation of the adjacent 2-methanamine group. In non-polar NMR solvents like CDCl3, intermediate proton exchange rates can broaden the methylene (-CH2-) and amine (-NH2) signals, obscuring critical coupling data.

  • Isotopic Signatures : The bromine atom at the C5 position provides a distinct analytical advantage. Bromine naturally occurs as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. This creates a built-in self-validating tag in mass spectrometry, where the molecular ion must present as a doublet (M and M+2) of equal intensity.

Comparative Performance: Methanamine vs. Formamide Intermediates

To objectively compare the analytical performance and handling of the product against its primary alternative, the data is summarized below. The formamide intermediate, while structurally similar, exhibits drastically different analytical behavior due to the electron-withdrawing nature of the carbonyl group.

Analytical Parameter(5-Bromo-3-methylpyridin-2-yl)methanamineN-(5-bromo-3-methylpyridin-2-yl)formamideCausality / Impact on Workflow
Chemical Formula C 7​ H 9​ BrN 2​ C 7​ H 7​ BrN 2​ ODefines exact mass targets for HRMS.
Monoisotopic Mass 199.9949 Da213.9742 DaMass shift confirms successful formylation/deformylation.
LC-MS Peak Shape (Acidic) Severe Tailing (Basic Amine)Sharp (Neutral Amide)Methanamine requires high-pH mobile phases to neutralize basic sites.
Optimal LC Mobile Phase 10 mM NH 4​ HCO 3​ (pH 9.5)0.1% Formic Acid (pH 2.7)High pH prevents secondary silanol interactions for the amine.
1 H NMR Complexity Simple (Fast rotation)Complex (Cis/Trans Rotamers)Formamide shows duplicate peaks due to restricted amide bond rotation.
Primary API Application BTK Inhibitor Scaffolds[2]BCL-2 Inhibitors (Venetoclax)[1]Dictates downstream coupling chemistry (e.g., amide bond formation).

Self-Validating Experimental Protocols

Protocol 1: High-pH LC-HRMS for Basic Pyridinyl Methanamines

Objective : Achieve baseline separation and exact mass confirmation without chromatographic tailing.

  • Sample Preparation : Dissolve 1.0 mg of the intermediate in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in the initial mobile phase.

    • Causality : High dilution prevents electrospray ionization (ESI) detector saturation and minimizes ion suppression, ensuring the isotopic ratio remains linear and accurate.

  • Chromatographic Separation : Inject 2 µL onto an ethylene bridged hybrid (BEH) C18 column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A : 10 mM Ammonium Bicarbonate in Water (pH adjusted to 9.5 with NH 4​ OH).

    • Mobile Phase B : 100% Acetonitrile.

    • Causality : The high pH (9.5) exceeds the pKa of the pyridine nitrogen, keeping the molecule predominantly neutral. The BEH particle technology resists dissolution at high pH, providing sharp, symmetrical peaks.

  • Mass Spectrometry Detection : Operate the HRMS in ESI positive mode.

    • Self-Validation Check : The protocol is validated if the spectrum displays an [M+H] + ion at m/z 201.0022 and an [M+2+H] + ion at m/z 203.0002. A deviation from the 1:1 intensity ratio indicates co-eluting impurities or degradation (e.g., debromination).

Protocol 2: Multinuclear ( 1 H and 13 C) NMR Elucidation

Objective : Map the carbon backbone and verify proton environments while mitigating exchange broadening.

  • Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d 6​ .

    • Causality : DMSO-d 6​ is highly polar and strongly hydrogen-bonds with the primary amine. This slows the chemical exchange of the -NH 2​ protons, allowing them to be observed as a distinct signal rather than blending into the baseline, which frequently occurs in CDCl 3​ .

  • 1 H NMR Acquisition (400 MHz) : Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds.

    • Self-Validation Check : The integration must yield exactly 9 protons. Key diagnostic peaks: a singlet at ~2.3 ppm (3H, -CH 3​ ), a singlet at ~3.8 ppm (2H, -CH 2​ -), a broad singlet at ~1.8-2.0 ppm (2H, -NH 2​ ), and two meta-coupled doublets in the aromatic region (C4-H and C6-H, J ≈ 2 Hz).

  • 13 C NMR Acquisition (100 MHz) : Acquire 1024 scans with proton decoupling.

    • Causality : The quaternary carbons (C2, C3, C5) lack attached protons, resulting in longer relaxation times and no Nuclear Overhauser Effect (NOE) enhancement. A high scan count ensures these critical structural nodes are resolved above the noise floor.

Structural Validation Workflow

The following diagram outlines the logical decision tree for validating the intermediate prior to API synthesis.

ValidationWorkflow Start Synthesized Intermediate (5-Bromo-3-methylpyridin-2-yl)methanamine Split Start->Split LCMS LC-HRMS Analysis (High pH: 10 mM NH4HCO3) Split->LCMS NMR 1H & 13C NMR Analysis (Solvent: Anhydrous DMSO-d6) Split->NMR MS_Check Isotopic Validation m/z 201 & 203 (1:1 Ratio)? LCMS->MS_Check NMR_Check Proton Mapping Integrates to 9 Protons? NMR->NMR_Check Valid Structure Verified Ready for API Coupling MS_Check->Valid Yes Invalid Anomalies Detected Initiate Recrystallization MS_Check->Invalid No NMR_Check->Valid Yes NMR_Check->Invalid No

Fig 1: Structural validation decision tree for (5-Bromo-3-methylpyridin-2-yl)methanamine.

References

  • Title : An In-depth Technical Guide to the Synthesis of N-(3-Methylpyridin-2-yl)formamide - Benchchem Source : benchchem.com URL : 3

  • Title : N-(5-bromo-3-methylpyridin-2-yl)formamide - Vulcanchem Source : vulcanchem.com URL :1

  • Title : WO2015089327A1 - Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology Source : Google Patents URL : 2

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (5-Bromo-3-methylpyridin-2-yl)methanamine

As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic building blocks into drug discovery pipelines. (5-Bromo-3-methylpyridin-2-yl)methanamine (CAS: 886365-53-3; Hydrochloride salt...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic building blocks into drug discovery pipelines. (5-Bromo-3-methylpyridin-2-yl)methanamine (CAS: 886365-53-3; Hydrochloride salt CAS: 1257535-42-4) is highly valued for its versatile primary amine and functionalizable bromopyridine core [1]. However, scaling up operations with this compound presents specific chemical hazards that require rigorous, scientifically grounded safety protocols.

Understanding the causality behind these hazards is critical. We do not don specialized Personal Protective Equipment (PPE) simply because a safety data sheet mandates it; we do so because the primary amine moiety makes the compound a strong localized base and nucleophile. Upon contact with biological tissues, it induces rapid saponification of lipid bilayers and denaturation of cellular proteins, leading to severe chemical burns. Furthermore, the halogenated pyridine ring increases the molecule's lipophilicity, facilitating rapid dermal absorption and potential systemic toxicity.

Here is the definitive, self-validating operational guide for safely handling, transferring, and disposing of (5-Bromo-3-methylpyridin-2-yl)methanamine.

Quantitative PPE & Materials Matrix

Standard laboratory PPE is insufficient for bulk handling or prolonged exposure to halogenated methanamines. The basicity of the amine rapidly degrades standard latex, and its lipophilicity allows it to permeate thin nitrile during extended contact.

PPE CategoryRecommended MaterialThickness / SpecsBreakthrough TimeMechanistic Rationale
Hand Protection Butyl Rubber or Heavy-Duty Nitrile> 0.4 mm> 480 minutesPrimary amines degrade thin nitrile (<0.11mm) rapidly. Butyl rubber provides superior resistance to basic, lipophilic amines.
Eye Protection Face Shield + Splash GogglesANSI Z87.1+N/APrevents severe ocular damage and corneal saponification from corrosive micro-droplets during transfer.
Body Protection Chem-Resistant Lab CoatTyvek® or PolypropyleneN/AStandard cotton coats absorb and hold the corrosive amine against the skin. Synthetic polymers repel the compound.
Respiratory Fume Hood (Primary)Face velocity 80-100 fpmN/AMitigates inhalation of corrosive vapors, preventing toxic pneumonitis and respiratory tract irritation.

Operational Workflow: Step-by-Step Handling Protocol

To ensure trustworthiness in the laboratory, every protocol must be a self-validating system. This means each step includes a built-in check to confirm the success and safety of the previous action before proceeding.

Step 1: Pre-Operational Verification

  • Verify Containment: Ensure the fume hood face velocity is between 80-100 feet per minute (fpm).

    • Validation: The digital hood monitor must display a green light and a stable flow rate reading. Do not proceed if the alarm sounds.

  • Inspect PPE: Inspect butyl rubber gloves for micro-punctures using the inflation test (trapping air inside and rolling the cuff).

    • Validation: The gloves must hold air pressure without deflating.

Step 2: Safe Weighing and Transfer

  • Prepare the Environment: Place the primary chemical container, a pre-tared receiving vial, and a clean anti-static spatula inside the fume hood.

  • Don PPE: Put on the heavy-duty butyl rubber gloves over standard inner nitrile gloves (double-gloving).

  • Equilibrate: Slowly open the reagent bottle to equalize pressure and prevent the sudden aerosolization of the powder or liquid.

  • Transfer: Transfer the required mass to the receiving vial.

    • Causality: Using an anti-static spatula prevents powder from clinging and suddenly dispersing due to electrostatic repulsion, which could lead to widespread workspace contamination.

  • Seal: Tightly cap both the primary container and the receiving vial before removing them from the fume hood.

    • Validation: Invert the sealed receiving vial gently to ensure no material escapes before transporting it to the reaction station.

Step 3: Equipment Decontamination

  • Quench: Wipe down the spatula and the balance pan with a dilute acidic solution (e.g., 5% citric acid) followed by distilled water.

    • Causality: The weak acid rapidly protonates the basic methanamine residue, converting it into a water-soluble, non-volatile salt that cannot become airborne or permeate gloves.

Emergency Response and Disposal Plan

In the event of a spill, immediate and logical action is required, adhering to the principles outlined in Prudent Practices in the Laboratory [2].

Spill Management Protocol:

  • Isolate: Immediately evacuate personnel from the immediate vicinity of the spill.

  • Neutralize: Do not use water directly, as the exothermic dissolution can vaporize the compound. Instead, cover the spill with a solid acid neutralizer (e.g., sodium bisulfate) or carefully apply a 5% citric acid solution to quench the basic amine.

  • Absorb: Use inert, synthetic absorbent pads to soak up the neutralized mixture. Do not use sawdust or combustible materials, as the reaction may generate heat.

  • Dispose: Place the absorbed material into a compatible, sealable high-density polyethylene (HDPE) hazardous waste container. Label explicitly as "Corrosive Amine Waste - Halogenated."

Routine Disposal: Never dispose of (5-Bromo-3-methylpyridin-2-yl)methanamine down the drain. Collect all reaction washings, quenched residues, and contaminated consumables in a designated halogenated organic waste carboy for professional incineration.

Process Visualization

G Start Receive & Inspect Chemical PPE Don PPE (Fume Hood, Butyl Gloves) Start->PPE Transfer Weighing & Transfer (Closed System) PPE->Transfer Reaction Reaction / Handling Transfer->Reaction Spill Spill Occurs? Reaction->Spill Quench Quench with 5% Citric Acid Spill->Quench Yes Dispose Standard Waste Disposal Spill->Dispose No Decon Decontaminate Workspace Quench->Decon Dispose->Decon

Workflow for the safe handling, spill response, and disposal of halogenated methanamines.

References

  • "2-Pyridinemethanamine (CID 19509) - Structural Analog Hazards." PubChem, National Center for Biotechnology Information.[Link][1]

  • "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Research Council, National Academies Press, 2011.[Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromo-3-methylpyridin-2-yl)methanamine
Reactant of Route 2
(5-Bromo-3-methylpyridin-2-yl)methanamine
© Copyright 2026 BenchChem. All Rights Reserved.